1H,3H-Thieno[3,4-c]furan-1,3-dione
Description
Properties
IUPAC Name |
thieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUSPVIMZCNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311297 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-85-8 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6007-85-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
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| Record name | 1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H,3H-Thieno[3,4-c]furan-1,3-dione, a heterocyclic compound of interest in various fields of chemical research. This document details the experimental protocol for its synthesis, along with a summary of its key physical and spectral properties.
Introduction
This compound, also known as thiophene-3,4-dicarboxylic anhydride, is a stable organic compound featuring a fused thiophene and furan ring system. Its rigid, planar structure and the presence of reactive anhydride functionality make it a valuable building block in the synthesis of more complex molecules, including polymers and pharmacologically active agents. A thorough understanding of its synthesis and a complete characterization are essential for its effective utilization in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the dehydration of its corresponding diacid, thiophene-3,4-dicarboxylic acid. Acetic anhydride is typically employed as the dehydrating agent.
Experimental Protocol
Synthesis of Thiophene-3,4-dicarboxylic anhydride [1]
-
Materials:
-
Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol)
-
Acetic anhydride (60 ml)
-
-
Procedure:
-
Thiophene-3,4-dicarboxylic acid is dissolved in acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to boiling and maintained at reflux for 2.5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess acetic anhydride and acetic acid formed during the reaction are removed by evaporation under reduced pressure.
-
The resulting solid residue is collected, yielding 10.55 g (98%) of thiophene-3,4-dicarboxylic anhydride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, if necessary. The reported melting point of the product is 147° to 149° C[1].
-
Characterization of this compound
A complete structural elucidation and confirmation of purity of the synthesized this compound is achieved through a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₂O₃S |
| Molecular Weight | 154.14 g/mol |
| Appearance | Solid |
| Melting Point | 147 - 149 °C[1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the characteristic strong carbonyl stretching vibrations of the anhydride group are expected in the region of 1750-1850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 154.14.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol offers a straightforward and high-yielding method for its preparation. The summarized physical and spectroscopic data serve as a reference for researchers and scientists working with this compound. The established workflows for synthesis and characterization provide a clear logical progression for the production and verification of this valuable chemical building block. Further research to fully elucidate the experimental NMR and mass spectral data will be beneficial for the scientific community.
References
Unveiling the Electronic Landscape of 1H,3H-Thieno[3,4-c]furan-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the heterocyclic compound 1H,3H-Thieno[3,4-c]furan-1,3-dione. Direct experimental data for this specific molecule is limited in current literature. Therefore, this document leverages data from the closely related and well-studied thieno[3,4-c]pyrrole-4,6-dione derivatives to infer and understand the electronic characteristics of the target molecule. The replacement of the nitrogen atom in the pyrrole-dione derivative with an oxygen atom in the furan-dione core is expected to influence the electronic properties, primarily due to the differences in electronegativity and lone pair availability, which will be discussed in the context of the presented data.
Core Electronic Properties: A Comparative Analysis
The electronic properties of organic semiconductor materials are primarily dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values determine the material's charge transport capabilities and its potential applications in electronic devices.
Below is a summary of computational and experimental data for various thieno[3,4-c]pyrrole-4,6-dione derivatives, which serve as a valuable reference for estimating the properties of this compound.
| Molecule/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Method | Reference |
| Reference Molecule (RW) | -5.86 | -3.63 | 2.23 | DFT | [1] |
| W1 | -5.58 | -3.63 | - | DFT | [1] |
| W2 | -5.70 | - | - | DFT | [1] |
| W3 | -5.95 | - | - | DFT | [1] |
| W4 | -5.75 | -3.55 | - | DFT | [1] |
| W5 | -5.79 | -3.58 | - | DFT | [1] |
| W6 | -5.66 | -3.45 | - | DFT | [1] |
| W7 | -5.62 | -3.40 | - | DFT | [1] |
| TPATP1 | -5.19 | -3.34 | 1.85 | Cyclic Voltammetry | [2] |
| TPATP2 | -5.20 | -3.35 | 1.85 | Cyclic Voltammetry | [2] |
| TPATP3 | -5.27 | -3.50 | 1.70 | Cyclic Voltammetry | [2] |
| Polymer P1 | -5.64 | -3.74 | 2.13 (optical) | Cyclic Voltammetry | [3] |
| Polymer P2 | -5.61 | - | 2.13 (optical) | Cyclic Voltammetry | [3] |
| Polymer P3 | -5.64 | - | 2.08 (optical) | Cyclic Voltammetry | [3] |
Visualizing the Core Structure
The fundamental structure of this compound is depicted below. Understanding this structure is key to interpreting its electronic behavior.
Caption: Molecular structure of this compound.
Experimental and Computational Methodologies
The determination of the electronic properties of materials like this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[4]
-
Workflow:
Caption: Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.
-
Detailed Methodology:
-
Solution Preparation: The organic compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[5]
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for a minimum of 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[4]
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[4]
-
Measurement: A potentiostat is used to apply a linearly varying potential to the working electrode and the resulting current is measured. The potential is swept between defined limits in both forward and reverse directions.
-
Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum.[2]
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following equations[2]:
-
E_HOMO = -[E_ox - E_1/2(Fc/Fc+) + 4.8] eV
-
E_LUMO = -[E_red - E_1/2(Fc/Fc+) + 4.8] eV
-
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[6]
-
Workflow:
Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.
-
Detailed Methodology:
-
Sample Preparation (Solution): A dilute solution of the compound is prepared in a suitable solvent that does not absorb in the wavelength range of interest. The solution is placed in a quartz cuvette.[7]
-
Sample Preparation (Thin Film): A thin film of the material is deposited on a transparent substrate, such as quartz, using techniques like spin coating, drop casting, or vacuum deposition. The film should be smooth and uniform.[7]
-
Measurement: A UV-Vis spectrophotometer is used to measure the absorbance or transmittance of the sample over a specific wavelength range (typically 200-1100 nm). A reference (blank solvent or substrate) is measured first to establish a baseline.[8]
-
Data Analysis: The absorption spectrum is plotted, and the absorption onset wavelength (λ_onset) is determined from the edge of the absorption band.
-
Calculation: The optical band gap (E_g) is calculated using the formula: E_g (eV) = 1240 / λ_onset (nm).
-
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[9]
-
Logical Flow:
Caption: Logical flow for calculating electronic properties using DFT.
-
Detailed Methodology:
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.[10]
-
Functional and Basis Set: A suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) are selected. The choice of functional and basis set can significantly impact the accuracy of the results.[10][11]
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular orbital distributions.[9]
-
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
A Technical Deep Dive into the Nucleophilic Reactivity of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,3H-Thieno[3,4-c]furan-1,3-dione, also known as 3,4-thiophenedicarboxylic anhydride, is a pivotal heterocyclic building block in organic synthesis, particularly in the realms of materials science and medicinal chemistry. Its fused thiophene and furan-dione ring system presents a unique electronic landscape that dictates its reactivity, primarily as an electrophile in nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.
Core Reactivity Principles
The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbons within the anhydride moiety. The fused aromatic thiophene ring influences the reactivity of the anhydride. Thiophene is generally considered to be more aromatic and less reactive than furan, which can affect the electrophilicity of the carbonyl groups.[1][2] However, the anhydride group is inherently highly reactive towards nucleophiles.
The primary reaction pathway involves a nucleophilic attack on one of the carbonyl carbons, leading to the opening of the five-membered furan-dione ring. This process is a classic example of nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, followed by the departure of the carboxylate group, which is part of the thiophene ring system.
Reactions with Nucleophiles: A Detailed Analysis
The reactivity of this compound with a range of nucleophiles is a cornerstone of its synthetic utility. The outcomes of these reactions are dictated by the nature of the nucleophile and the reaction conditions employed.
Reaction with Amines (Aminolysis)
The reaction of this compound with primary amines is a widely utilized method for the synthesis of N-substituted thieno[3,4-c]pyrrole-4,6-diones. This transformation is a two-step process initiated by the nucleophilic attack of the amine on a carbonyl carbon, leading to the formation of a thiophene-3-carboxamide-4-carboxylic acid intermediate. Subsequent intramolecular cyclization, often promoted by heating, yields the corresponding imide.
Experimental Protocol: Synthesis of N-Aryl-Thieno[3,4-c]pyrrole-4,6-dione
A general procedure involves the condensation of 3,4-thiophenedicarboxylic acid with an appropriate aryl amine in the presence of a dehydrating agent or by forming the anhydride in situ.
-
Step 1: Anhydride Formation (Optional if starting with the anhydride): 3,4-Thiophenedicarboxylic acid is refluxed in acetic anhydride to yield this compound.
-
Step 2: Imide Formation: The isolated anhydride is then reacted with a primary amine in a high-boiling solvent such as toluene or N,N-dimethylformamide (DMF) under reflux conditions. The water formed during the reaction is typically removed azeotropically.
Quantitative Data for Aminolysis Reactions
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenyl-thieno[3,4-c]pyrrole-4,6-dione | Acetic Acid, Reflux | High | General Knowledge |
| Alkylamines | N-Alkyl-thieno[3,4-c]pyrrole-4,6-dione | Toluene, Reflux | Good to Excellent | General Knowledge |
Reaction Pathway for Aminolysis
Reaction with Alcohols (Alcoholysis)
The alcoholysis of this compound results in the formation of monoesters of 3,4-thiophenedicarboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons. This reaction is often catalyzed by acids or bases. For the synthesis of diesters, further esterification of the resulting carboxylic acid group is necessary.
Experimental Protocol: Synthesis of Monoethyl 3,4-Thiophenedicarboxylate
-
Dissolve this compound in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the catalyst and remove the excess ethanol under reduced pressure.
-
Purify the resulting monoester by column chromatography or recrystallization.
Quantitative Data for Alcoholysis Reactions
| Nucleophile (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | Monomethyl 3,4-thiophenedicarboxylate | Reflux, cat. H₂SO₄ | Good | General Knowledge |
| Ethanol | Monoethyl 3,4-thiophenedicarboxylate | Reflux, cat. NaOEt | Good | General Knowledge |
Applications in Drug Development and Materials Science
The predictable reactivity of this compound makes it a valuable precursor in various fields.
-
Drug Development: The thieno[3,4-c]pyrrole-4,6-dione core, readily accessible from the anhydride, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The ability to easily introduce diverse substituents via the amine nucleophile allows for the generation of large compound libraries for drug screening.
-
Materials Science: Thiophene-based polymers and small molecules are extensively studied for their applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The anhydride provides a convenient entry point for the synthesis of monomers that can be subsequently polymerized to create materials with tailored electronic properties.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic acyl substitution at the anhydride carbonyls, providing efficient routes to a variety of functionalized thiophene derivatives. A thorough understanding of its reactions with different nucleophiles, as detailed in this guide, is essential for its effective utilization in the design and synthesis of novel molecules for applications in drug discovery and materials science. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals in these fields.
References
A Technical Guide to the Spectroscopic Characterization of 1H,3H-Thieno[3,4-c]furan-1,3-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,3H-Thieno[3,4-c]furan-1,3-dione, also known as thiophene-3,4-dicarboxylic anhydride, is a heterocyclic compound of interest in organic synthesis and materials science. Its rigid, planar structure and reactive anhydride group make it a valuable building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This technical guide provides a summary of the available spectroscopic data for this compound and its precursor, along with a detailed analysis of a closely related derivative, 4,6-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione, for which more comprehensive data is accessible.
Due to the limited availability of a complete, published set of spectroscopic data for this compound (CAS 6007-85-8), this guide also includes information on its direct precursor and a brominated analog to provide a comprehensive resource for researchers.
Experimental Protocols
Synthesis of this compound (Thiophene-3,4-dicarboxylic anhydride)
A common method for the synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid.
Procedure: Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol) is dissolved in acetic anhydride (60 ml). The mixture is heated to boiling and maintained at this temperature for 2.5 hours. Following the reflux period, the excess acetic anhydride is removed by evaporation under reduced pressure to yield the crude product. This process typically results in a high yield of thiophene-3,4-dicarboxylic anhydride.[1]
Synthesis of Thiophene-3,4-dicarboxylic Acid
The precursor, thiophene-3,4-dicarboxylic acid, can be synthesized from thiophene-3,4-dicarbonitrile.
Procedure: Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) are dissolved in ethylene glycol (167 ml). The mixture is heated and stirred overnight. After cooling, the solution is diluted with distilled water and washed with diethyl ether. The aqueous layer is then acidified with saturated hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, and the solvent is evaporated. The crude product is recrystallized from distilled water to yield thiophene-3,4-dicarboxylic acid.[2]
Spectroscopic Data
Thiophene-3,4-dicarboxylic Acid (Precursor)
Table 1: Spectroscopic Data for Thiophene-3,4-dicarboxylic Acid
| Spectroscopic Technique | Observed Data |
| ¹³C NMR | Data available via SpectraBase.[3][4] |
| IR (KBr Pellet) | Data available via SpectraBase.[3][4] |
4,6-Dibromo-1H,3H-Thieno[3,4-c]furan-1,3-dione (Analog)
Due to the scarcity of data for the parent compound, the spectroscopic data for the closely related analog, 4,6-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione, is presented here as a reference. This compound shares the same core heterocyclic structure, with the addition of bromine atoms on the thiophene ring.
Table 2: Spectroscopic Data for 4,6-Dibromo-1H,3H-Thieno[3,4-c]furan-1,3-dione
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Not applicable due to the absence of protons on the thiophene ring. |
| ¹³C NMR | Predicted shifts would show signals for the carbonyl carbons and the brominated thiophene carbons. |
| IR | Characteristic peaks for the anhydride C=O stretching and C-Br stretching would be expected. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the formula C₆Br₂O₃S. |
Note: While commercial suppliers list 4,6-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione, detailed experimental spectra are not provided in the search results. The information in Table 2 is based on expected spectroscopic characteristics.
Data Analysis Workflow
The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the final product.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Signaling Pathway and Logical Relationships
The application of this compound and its derivatives often involves their incorporation into larger molecules to modulate biological pathways. The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from this core structure could act as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
Technical Guide: 1H,3H-Thieno[3,4-c]furan-1,3-dione (CAS 6007-85-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1H,3H-Thieno[3,4-c]furan-1,3-dione, identified by CAS number 6007-85-8. This heterocyclic organic compound, also known as 3,4-Thiophenedicarboxylic anhydride, serves as a versatile building block in organic synthesis, materials science, and medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural motif is present in a variety of biologically active compounds, suggesting its potential as a scaffold in drug discovery. This document summarizes its known physicochemical properties, details a standard synthesis protocol, and explores its applications, particularly in the development of organic electronics and as a precursor to potentially bioactive molecules.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a fused ring system of thiophene and furan.[1] Its structure, containing a reactive anhydride group, makes it a valuable intermediate in various chemical reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6007-85-8 |
| IUPAC Name | thieno[3,4-c]furan-1,3-dione[2] |
| Chemical Formula | C₆H₂O₃S[1] |
| SMILES | O=C1C=2C(C(=O)O1)=CSC2[1] |
| InChI Key | XQTUSPVIMZCNPC-UHFFFAOYSA-N[1] |
| Synonyms | 3,4-Thiophenedicarboxylic acid anhydride, 3,4-Thiophenedicarboxylic anhydride, Thiophene-3,4-dicarboxylic acid anhydride, NSC 241105[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 154.14 g/mol | [3] |
| Appearance | White to Yellow to Orange powder/crystal | CymitQuimica |
| Melting Point | 144.5-146.5 °C (toluene) | [4] |
| Boiling Point | 306.4 ± 15.0 °C (Predicted) | [4][5] |
| Density | 1.674 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Flash Point | 139.1 °C | [5] |
| Refractive Index | 1.662 | [5] |
| Storage | Inert atmosphere, room temperature | [2] |
Synthesis and Reactivity
The compound's reactivity is primarily dictated by the anhydride functional group, which readily participates in nucleophilic additions and cycloaddition reactions.[1] This makes it a useful precursor for synthesizing a variety of more complex molecules.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound is through the dehydration of 3,4-thiophenedicarboxylic acid.
Protocol:
-
Dissolve 12 g (0.07 mol) of Thiophene-3,4-dicarboxylic acid in 60 ml of acetic anhydride.[6]
-
Heat the resulting mixture at boiling point for 2.5 hours.[6]
-
Following the reaction period, evaporate the mixture to dryness to yield the product.[6]
-
This procedure typically yields approximately 10.55 g (98%) of this compound.[6]
Applications and Research Interest
Materials Science and Organic Electronics
This compound and its derivatives are of significant interest in materials science due to their electronic properties.[1] They serve as monomers for the synthesis of π-conjugated polymers. These polymers are investigated for their potential use in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs).
The structurally related thieno[3,4-c]pyrrole-4,6-dione (TPD) is a well-studied electron-withdrawing unit in donor-acceptor polymers.[7] Polymers incorporating TPD have demonstrated high charge mobility and stability, which are crucial for efficient electronic devices. The anhydride group in CAS 6007-85-8 allows for its conversion into related imide structures, like TPD, thereby serving as a key precursor in the synthesis of these advanced materials.
Role as a Pharmaceutical Intermediate and Potential Bioactivity
While specific biological activities for this compound are not extensively documented, its use as a pharmaceutical intermediate suggests its role in the synthesis of more complex drug candidates.[8] The thieno[3,4-d] and thieno[2,3-d] cores, which can be accessed from precursors like this compound, are present in molecules with a wide range of biological activities.
Table 3: Bioactivity of Structurally Related Thiophene Derivatives
| Derivative Class | Target/Activity | Application | Reference |
| Thieno[2,3-d]pyrimidine-2,4-diones | D-dopachrome tautomerase (MIF2) inhibition | Anticancer (Non-Small Cell Lung Cancer) | [3] |
| Thieno[2,3-d]pyrimidines | Cytotoxicity against MDA-MB-231 cells | Anticancer (Breast Cancer) | [4] |
| Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 Inhibition | Anticancer (BRCA-deficient cancers) | [9] |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Photosensitizer for Photodynamic Therapy | Anticancer (Melanoma, Cervical Cancer) | [10] |
The diverse activities of these related compounds highlight the potential of the thiophene scaffold in medicinal chemistry. The anhydride functionality of CAS 6007-85-8 provides a chemical handle to synthesize libraries of derivatives for screening against various biological targets. However, it must be emphasized that no direct evidence of a specific signaling pathway modulation by this compound has been identified in the reviewed literature.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are recommended. Handling should be performed in a well-ventilated area.
Conclusion
This compound (CAS 6007-85-8) is a valuable and reactive chemical intermediate. Its primary established applications are in the synthesis of conjugated polymers for organic electronics. While its direct biological activity remains to be thoroughly investigated, the prevalence of the thieno-furan and related scaffolds in medicinally active compounds suggests that it is a promising starting point for the development of novel therapeutics. Further research into the biological effects of this compound and its immediate derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. Thiophene-3,4-dicarboxylic acid | 4282-29-5 | Benchchem [benchchem.com]
- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 3. researchmap.jp [researchmap.jp]
- 4. A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. diva-portal.org [diva-portal.org]
- 7. daneshyari.com [daneshyari.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,4-Thiophenedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 3,4-thiophenedicarboxylic anhydride, a key building block in the development of novel organic electronic materials and pharmaceuticals. This document details the prevalent synthetic route, offers insights into potential alternative methodologies, and presents detailed experimental protocols and quantitative data to support laboratory applications.
Introduction
3,4-Thiophenedicarboxylic anhydride is a heterocyclic compound of significant interest due to its rigid, planar structure and the presence of a reactive anhydride functional group. These features make it a valuable precursor for the synthesis of a variety of complex organic molecules, including conjugated polymers, dyes, and pharmacologically active compounds. The ability to efficiently synthesize this anhydride is crucial for advancing research and development in these fields. This guide focuses on the practical aspects of its preparation, providing actionable information for laboratory settings.
Primary Synthesis Route: Dehydration of 3,4-Thiophenedicarboxylic Acid
The most direct and widely reported method for the synthesis of 3,4-thiophenedicarboxylic anhydride is the dehydration of its corresponding diacid, 3,4-thiophenedicarboxylic acid. This transformation is typically achieved with high efficiency using a chemical dehydrating agent.
Synthesis of the Precursor: 3,4-Thiophenedicarboxylic Acid
The availability of the starting material, 3,4-thiophenedicarboxylic acid, is a prerequisite for the synthesis of the anhydride. Several synthetic pathways to this diacid have been established, often starting from commercially available thiophene derivatives. A common approach involves the hydrolysis of 3,4-dicyanothiophene.
Experimental Protocol: Synthesis of 3,4-Thiophenedicarboxylic Acid from 3,4-Dicyanothiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dicyanothiophene (1.0 eq) in a suitable solvent such as ethylene glycol.
-
Hydrolysis: Add a substantial excess of a strong base, such as potassium hydroxide (KOH) (10.0 eq).
-
Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude 3,4-thiophenedicarboxylic acid can be further purified by recrystallization from water.
Dehydration to 3,4-Thiophenedicarboxylic Anhydride
The final step in the primary synthesis route is the cyclodehydration of 3,4-thiophenedicarboxylic acid. Acetic anhydride is the most commonly employed reagent for this purpose, affording the desired product in high yield.
Experimental Protocol: Dehydration using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend or dissolve 3,4-thiophenedicarboxylic acid (1.0 eq) in an excess of acetic anhydride.
-
Heating: Heat the mixture to reflux (boiling point of acetic anhydride is approximately 140 °C) for a period of 2.5 hours.[1]
-
Removal of Volatiles: After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.
-
Isolation of Product: The resulting solid is the crude 3,4-thiophenedicarboxylic anhydride.
-
Purification: The product can be purified by recrystallization from a suitable organic solvent or by sublimation to yield a crystalline solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3,4-thiophenedicarboxylic anhydride from its dicarboxylic acid using acetic anhydride.
| Parameter | Value | Reference |
| Starting Material | 3,4-Thiophenedicarboxylic Acid | [1] |
| Reagent | Acetic Anhydride | [1] |
| Reaction Time | 2.5 hours | [1] |
| Reaction Temperature | Boiling point of acetic anhydride (~140 °C) | [1] |
| Yield | 98% | [1] |
| Melting Point | 147-149 °C | [1] |
Alternative Synthesis Considerations
While the acetic anhydride method is highly effective, other dehydrating agents commonly used for the formation of cyclic anhydrides could potentially be employed for the synthesis of 3,4-thiophenedicarboxylic anhydride. These alternatives may offer advantages in terms of reaction conditions or compatibility with sensitive functional groups.
-
Trifluoroacetic Anhydride (TFAA): TFAA is a more reactive dehydrating agent than acetic anhydride and can often effect anhydride formation at lower temperatures and shorter reaction times.
-
Oxalyl Chloride and Triphenylphosphine Oxide: This combination is known to facilitate the synthesis of anhydrides under mild and neutral conditions.[2]
-
Electrochemical Dehydration: Recent advances have demonstrated the potential for electrochemical methods to form cyclic anhydrides from dicarboxylic acids without the need for chemical dehydrating agents.[3]
It is important to note that while these methods are established for general anhydride synthesis, their specific application to 3,4-thiophenedicarboxylic acid would require experimental optimization.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the primary synthesis method for 3,4-thiophenedicarboxylic anhydride.
Caption: Synthetic pathway to 3,4-thiophenedicarboxylic anhydride.
Conclusion
The synthesis of 3,4-thiophenedicarboxylic anhydride is most reliably achieved through the dehydration of 3,4-thiophenedicarboxylic acid using acetic anhydride. This method is high-yielding and utilizes readily available reagents. For researchers requiring this important building block, the detailed protocols and data provided in this guide offer a solid foundation for successful laboratory synthesis. Further exploration of alternative dehydrating agents may provide milder or more efficient routes, expanding the synthetic chemist's toolkit for accessing this versatile molecule.
References
Exploring Novel Derivatives of Thieno[3,4-c]furan Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,4-c]furan scaffold is a heterocyclic system that has garnered interest in medicinal chemistry due to its unique structural and electronic properties. As a fused bicyclic system containing both thiophene and furan rings, it presents a versatile platform for the development of novel therapeutic agents. This technical guide aims to provide an in-depth overview of the synthesis, characterization, and potential applications of novel derivatives of the thieno[3,4-c]furan core. However, it is important to note that publicly available research focusing specifically on a wide range of novel derivatives of the thieno[3,4-c]furan system with extensive biological data is limited. Much of the existing literature centers on related isomers such as thieno[3,2-b]furan and thieno[2,3-b]furan. This guide compiles the available information on the thieno[3,4-c]furan core and its immediate derivatives, highlighting areas for future exploration.
Core Structure and Properties
The fundamental thieno[3,4-c]furan structure consists of a thiophene ring fused with a furan ring at the 3 and 4 positions of the thiophene. This fusion imparts a unique electronic distribution and conformational rigidity to the molecule, making it an attractive starting point for the design of compounds with specific biological targets.
Synthesis of Thieno[3,4-c]furan Derivatives
The synthesis of the thieno[3,4-c]furan core and its derivatives often involves multi-step reaction sequences. Key strategies include the construction of one heterocyclic ring onto a pre-existing one.
General Synthetic Workflow
A general workflow for the synthesis of thieno[3,4-c]furan derivatives can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of thieno[3,4-c]furan derivatives.
Experimental Protocols
Protocol: Intramolecular Cyclization to form a Fused Ring System
-
Reactant Preparation: A solution of a suitably functionalized thiophene precursor (1.0 eq) is prepared in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A base (e.g., sodium hydride, potassium tert-butoxide, 1.2 eq) is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Data
The structural elucidation of thieno[3,4-c]furan derivatives relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Observables for Thieno[3,4-c]furan Derivatives |
| ¹H NMR | Characteristic chemical shifts for protons on the thiophene and furan rings. Coupling constants can provide information on the substitution pattern. |
| ¹³C NMR | Resonances for the quaternary and protonated carbons of the fused heterocyclic core. |
| Infrared (IR) | C-S, C-O, and C=C stretching vibrations characteristic of the thieno[3,4-c]furan system. The presence of functional groups will give rise to additional characteristic bands. |
| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide structural information. |
Potential Biological Applications
While specific biological activity data for a wide array of novel thieno[3,4-c]furan derivatives is sparse, the broader families of thiophene and furan-containing heterocycles are known to exhibit a range of biological activities. This suggests that the thieno[3,4-c]furan scaffold could serve as a valuable template for the design of new therapeutic agents.
Logical Pathway for Drug Discovery
The exploration of thieno[3,4-c]furan derivatives in drug discovery would likely follow a structured pathway from initial synthesis to preclinical evaluation.
Caption: A logical workflow for the discovery of drug candidates based on the thieno[3,4-c]furan scaffold.
Potential therapeutic areas for exploration include:
-
Anticancer Agents: Many heterocyclic compounds are known to possess anticancer properties.
-
Anti-inflammatory Agents: Fused heterocyclic systems have been investigated as inhibitors of inflammatory pathways.
-
Antimicrobial Agents: The thiophene and furan moieties are present in some antimicrobial drugs.
Future Directions
The field of thieno[3,4-c]furan chemistry is ripe for exploration. Future research efforts should focus on:
-
Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes to access a wide range of substituted thieno[3,4-c]furan derivatives are needed.
-
Systematic Biological Evaluation: The synthesis of libraries of thieno[3,4-c]furan analogues followed by systematic screening against various biological targets is crucial to uncover their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, detailed SAR studies will be necessary to optimize their potency and pharmacokinetic properties.
A Computational Approach to Unraveling the Electronic Structure of 1H,3H-Thieno[3,4-c]furan-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive computational methodology for investigating the electronic structure of 1H,3H-Thieno[3,4-c]furan-1,3-dione. Despite the growing interest in fused heterocyclic systems in materials science and drug discovery, a detailed computational characterization of this specific molecule is lacking in the current literature. This document serves as a roadmap for researchers, providing a robust theoretical framework based on established computational protocols for analogous thiophene and furan derivatives. By leveraging Density Functional Theory (DFT), this guide details the steps for geometry optimization, electronic property calculation, and spectral analysis, enabling a deeper understanding of the molecule's potential applications.
Introduction
Fused heterocyclic compounds containing thiophene and furan rings are of significant interest due to their diverse biological activities and unique electronic properties.[1] The title compound, this compound, represents an intriguing scaffold combining the electron-rich thiophene ring with an electron-withdrawing anhydride moiety. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential as a building block in the design of novel organic materials and therapeutic agents.
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the structure-property relationships of organic molecules.[2] DFT calculations can provide accurate predictions of molecular geometries, electronic properties such as HOMO-LUMO energy levels, and spectroscopic characteristics.[3][4] This guide proposes a detailed computational workflow to thoroughly characterize the electronic landscape of this compound.
Proposed Computational Methodology
The following section details a recommended computational protocol for the electronic structure analysis of this compound. The choice of functional and basis set is based on methods that have been successfully applied to similar thiophene and furan-containing systems.[3][5][6]
Software
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational frequencies can be accomplished with compatible visualization software like GaussView, Avogadro, or Chemcraft.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the ground-state geometry of this compound. This is a crucial step to locate the minimum energy structure on the potential energy surface.
Table 1: Proposed Parameters for Geometry Optimization and Frequency Calculations
| Parameter | Recommended Setting | Rationale |
| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for organic molecules.[7] |
| Functional | B3LYP | A widely used and well-validated hybrid functional for organic systems.[4] |
| M06-2X | Recommended for systems with non-covalent interactions and for main-group thermochemistry. | |
| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for accurate geometry and electronic property calculations. |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water, DMSO) on the molecular structure and properties. |
| Task | Optimization + Frequency | To obtain the optimized geometry and confirm it is a true minimum (no imaginary frequencies). |
Electronic Properties Calculation
Once the optimized geometry is obtained, a series of single-point energy calculations can be performed to determine the key electronic properties.
Table 2: Proposed Calculations for Electronic Properties
| Property | Calculation Type | Significance |
| HOMO-LUMO Energies | Single-point energy | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | MEP surface generation | Visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | NBO calculation | Provides insights into charge distribution, hybridization, and intramolecular interactions.[8] |
| Global Reactivity Descriptors | Calculation from HOMO/LUMO energies | Includes chemical potential, hardness, and electrophilicity index, which quantify the overall reactivity of the molecule. |
Logical Workflow for Computational Analysis
The following diagram illustrates the proposed workflow for the computational study of this compound.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Chemical Frontiers: A Technical Guide to the Evolving Reactions of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper delves into the burgeoning field of reactions involving 1H,3H-Thieno[3,4-c]furan-1,3-dione. This emerging heterocyclic compound is a potent building block for novel materials and therapeutics, and this document provides a detailed overview of its known reactivity, focusing on the synthesis of thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives and exploring further synthetic possibilities.
Introduction
This compound, also known as 3,4-thiophenedicarboxylic anhydride, is a structurally intriguing molecule that has garnered significant interest in the fields of materials science and medicinal chemistry. Its fused thiophene and furan-dione ring system offers a unique combination of electronic properties and reactivity, making it a valuable precursor for a variety of complex molecular architectures. This guide will provide an in-depth analysis of the known synthetic transformations of this compound, complete with detailed experimental protocols and a summary of key quantitative data.
Core Reactivity: Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives
The most prominently documented reaction of this compound is its conversion to N-substituted thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. This transformation is achieved through a nucleophilic ring-opening reaction with primary amines, followed by a dehydration/cyclization step to form the imide ring. TPDs are valuable as electron-accepting units in the synthesis of donor-acceptor small molecules and conjugated polymers for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells.[1][2][3]
A common and efficient method for the synthesis of TPD derivatives involves a one-pot, two-step procedure starting from 3,4-thiophenedicarboxylic acid. The dicarboxylic acid is first converted to the anhydride in situ using a dehydrating agent like acetic anhydride. Subsequent addition of a primary amine to the reaction mixture leads to the formation of the desired TPD derivative.[1]
Experimental Protocol: Synthesis of 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
A representative experimental protocol for the synthesis of a TPD derivative is as follows[1]:
-
Anhydride Formation: 3,4-Thiophenedicarboxylic acid is refluxed in acetic anhydride.
-
Imide Formation: After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting crude this compound is then dissolved in a suitable solvent (e.g., toluene) and reacted with a primary amine, such as 2-ethylhexylamine, at reflux to yield the corresponding thieno[3,4-c]pyrrole-4,6-dione.
This reaction pathway is a cornerstone of TPD chemistry and serves as the primary method for accessing this important class of compounds.
Emerging and Potential Reactions
While the synthesis of TPDs is the most explored reaction pathway, the inherent reactivity of the anhydride functionality in this compound opens the door to a wider range of chemical transformations.
Reactions with Other Nucleophiles
Based on the general reactivity of cyclic anhydrides, this compound is expected to react with other nucleophiles besides amines. These reactions would lead to the ring-opening of the furan-dione moiety and the formation of new functionalized thiophene derivatives.
-
Alcohols: Reaction with alcohols would yield mono-esterified 3,4-thiophenedicarboxylic acid derivatives.
-
Thiols: Similarly, thiols are expected to react to form thioesters. The high nucleophilicity of thiols suggests this reaction should proceed readily.[4]
While specific, detailed examples of these reactions with this compound are not yet prevalent in the literature, the fundamental principles of anhydride chemistry strongly support their feasibility.
Polymerization Reactions
The bifunctional nature of this compound makes it a potential monomer for polymerization reactions.
-
Polyester Synthesis: Polycondensation with diols could lead to the formation of novel thiophene-containing polyesters. The properties of these polymers would be influenced by the choice of the diol comonomer.
-
Polyamide Synthesis: Similarly, reaction with diamines could produce polyamides.
The development of such polymers could lead to new materials with tailored thermal, mechanical, and electronic properties.
Cycloaddition Reactions
The thiophene ring, while aromatic, can participate in cycloaddition reactions under certain conditions. The furan moiety in related compounds is known to undergo Diels-Alder reactions.[5] Although not yet demonstrated for this compound itself, the potential for this molecule to act as a diene or dienophile in [4+2] cycloaddition reactions warrants further investigation. Such reactions would provide a powerful tool for the construction of complex, three-dimensional heterocyclic systems.
Data Summary
The following table summarizes the key quantitative data for the synthesis of TPD derivatives, the most well-documented reaction of this compound.
| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | 3,4-Thiophenedicarboxylic acid, Acetic Anhydride, 2-Ethylhexylamine | Toluene | Reflux | Not specified | [1] |
Visualizing the Chemistry
To better illustrate the key reaction and potential pathways, the following diagrams have been generated.
Figure 1: Overview of the reactivity of this compound.
Figure 2: Workflow for the one-pot synthesis of TPD derivatives.
Conclusion and Future Outlook
This compound is a versatile building block with significant untapped potential. While its application in the synthesis of TPD derivatives for organic electronics is well-established, further exploration into its reactions with a broader range of nucleophiles, its use as a monomer in polymerization, and its participation in cycloaddition reactions is warranted. The continued investigation of this compound's reactivity is expected to yield a wealth of new molecules with unique properties, paving the way for advancements in materials science, drug discovery, and beyond. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
The Untapped Potential of Thieno[3,4-c]furan Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[3,4-c]furan core represents a novel and underexplored scaffold in medicinal chemistry. While direct research on the therapeutic applications of its derivatives is nascent, the broader family of thieno-furan isomers has demonstrated significant potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the available data on closely related thieno-furan systems, such as benzothieno[3,2-b]furans and thieno[2,3-d]pyrimidines, to extrapolate the potential applications and guide future research on the thieno[3,4-c]furan scaffold. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a foundational resource for researchers in drug discovery and development.
Introduction: The Thieno-Furan Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with fused ring systems offering a unique three-dimensional architecture for potent and selective interactions with biological targets. The fusion of thiophene and furan rings, in particular, creates a class of compounds with diverse electronic and steric properties. While various isomers of the thieno-furan system have been investigated, this guide focuses on the potential of the thieno[3,4-c]furan core, drawing insights from its more studied relatives. The exploration of these related scaffolds reveals a recurring theme of kinase inhibition, suggesting a promising avenue for the development of novel therapeutics targeting signaling pathways implicated in cancer and inflammation.
Potential Therapeutic Applications
Based on the biological activities of structurally related isomers, thieno[3,4-c]furan derivatives hold promise in several therapeutic areas:
-
Oncology: The most significant potential for thieno-furan derivatives lies in their application as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, angiogenesis, and metastasis.
-
Inflammatory Diseases: The inhibition of kinases such as IκB kinase (IKKβ) suggests that thieno-furan derivatives could be developed as novel anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease.
-
Neurodegenerative Diseases: While less explored, the general applicability of kinase inhibitors in neurodegenerative disorders suggests that thieno[3,4-c]furan derivatives could be investigated for their potential to modulate signaling pathways involved in neuronal survival and inflammation.
Quantitative Data on Related Thieno-Furan Derivatives
To provide a framework for the potential potency of thieno[3,4-c]furan derivatives, the following tables summarize the quantitative data for closely related scaffolds.
Table 1: Kinase Inhibitory Activity of Benzothieno[3,2-b]furan Derivatives [1]
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay Activity |
| 13a | IKKβ | 23 | Potent inhibition in cellular assays |
| 16a | IKKβ | Not specified | Comparable to 13a |
| 16h | IKKβ | Not specified | Comparable to 13a |
| 16i | IKKβ | Not specified | Comparable to 13a |
| 13g | IKKβ | Not specified | Comparable to 13a |
Table 2: Anticancer and Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | VEGFR-2 | 0.23 ± 0.03 | [2] |
| 17f | HepG2 | 4.10 ± 0.45 | VEGFR-2 | 0.23 ± 0.03 | [2] |
| 8k | - | - | ROCK I | 0.004 | [3] |
| 8k | - | - | ROCK II | 0.001 | [3] |
| 5 | MCF-7 | 15 ± 1.5 | FLT3 | 32.435 ± 5.5 | [4] |
| 8 | MCF-7 | 4.132 ± 0.5 | FLT3 | 40.55 ± 6.3 | [4] |
| 8 | HepG-2 | 3.3 ± 0.90 | FLT3 | 40.55 ± 6.3 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the synthetic and biological evaluation protocols adapted from studies on related thieno-furan scaffolds.
General Synthesis of Benzothieno[3,2-b]furan Core
The synthesis of the benzothieno[3,2-b]furan scaffold, a key component of IKKβ inhibitors, can be achieved through a multi-step process.[1]
Caption: General synthetic workflow for the benzothieno[3,2-b]furan core.
Protocol:
-
Starting Material Preparation: A suitably substituted thiophenol is chosen as the initial reactant.
-
Alkylation: The thiophenol is reacted with an appropriate α-haloketone in the presence of a base to yield an intermediate thioether.
-
Cyclization: The thioether intermediate undergoes an intramolecular cyclization reaction, often promoted by a strong acid or a dehydrating agent, to form the tricyclic benzothieno[3,2-b]furan ring system.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Example: IKKβ)
The following protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.[1]
Caption: Workflow for an in vitro IKKβ inhibition assay.
Protocol:
-
Assay Components: The assay is performed in a microplate format and includes the test compound at various concentrations, recombinant IKKβ enzyme, a specific substrate peptide (e.g., a biotinylated IκBα peptide), and ATP.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is used.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Detection: The phosphorylated substrate is captured (e.g., on a streptavidin-coated plate) and the amount of incorporated phosphate is quantified using a suitable method (e.g., scintillation counting for radiometric assays or luminescence for ADP-Glo™ type assays).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
Signaling Pathways and Mechanisms of Action
The inhibitory effects of thieno-furan derivatives on specific kinases directly impact cellular signaling pathways crucial for disease progression.
IKKβ/NF-κB Signaling Pathway in Inflammation
The IKKβ kinase is a central component of the canonical NF-κB signaling pathway, which plays a critical role in the inflammatory response. Inhibition of IKKβ by benzothieno[3,2-b]furan derivatives can block this pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by benzothieno[3,2-b]furan derivatives.
This pathway illustrates that upon stimulation by pro-inflammatory cytokines like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of genes involved in inflammation. Benzothieno[3,2-b]furan derivatives, by inhibiting IKKβ, prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[2]
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidine derivatives.
In this pathway, the binding of VEGF to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, including the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which collectively promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Thieno[2,3-d]pyrimidine derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and preventing the formation of new blood vessels that tumors need to grow.
Structure-Activity Relationships (SAR) and Future Directions
The development of potent and selective thieno-furan derivatives requires a thorough understanding of their structure-activity relationships. For the benzothieno[3,2-b]furan series of IKKβ inhibitors, it was found that the introduction of alkoxy substituents on the core structure maintained potent inhibitory activity while improving metabolic stability.[1] Furthermore, appropriate lipophilicity was crucial for good oral bioavailability.[1]
Future research on thieno[3,4-c]furan derivatives should focus on:
-
Development of Efficient Synthetic Routes: Establishing versatile and efficient methods for the synthesis of a diverse library of thieno[3,4-c]furan analogs is a critical first step.
-
Screening against Kinase Panels: Given the precedent set by its isomers, screening thieno[3,4-c]furan derivatives against a broad panel of protein kinases is a logical starting point to identify novel inhibitors.
-
Exploration of Other Therapeutic Targets: While kinase inhibition is a promising area, the unique electronic and structural features of the thieno[3,4-c]furan scaffold may lend themselves to interactions with other classes of biological targets.
-
Optimization of Pharmacokinetic Properties: Lead compounds identified from initial screening will require optimization of their absorption, distribution, metabolism, and excretion (ADME) properties to translate in vitro potency into in vivo efficacy.
Conclusion
The thieno[3,4-c]furan scaffold remains a largely untapped resource in the field of medicinal chemistry. By drawing parallels with the well-documented biological activities of its isomers, particularly in the inhibition of protein kinases, a compelling case can be made for the investigation of thieno[3,4-c]furan derivatives as novel therapeutic agents. This technical guide provides a foundational overview of the potential applications, relevant experimental methodologies, and key signaling pathways to stimulate and guide future research and development efforts in this promising area of drug discovery. The systematic exploration of this novel scaffold could unlock a new generation of potent and selective drugs for the treatment of cancer, inflammatory diseases, and potentially other debilitating conditions.
References
- 1. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: ¹H NMR Analysis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the ¹H NMR analysis of 1H,3H-Thieno[3,4-c]furan-1,3-dione (also known as Thiophene-3,4-dicarboxylic anhydride), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public spectral data for this specific molecule, this note focuses on the predicted ¹H NMR characteristics and provides a comprehensive protocol for its experimental determination and analysis.
Predicted ¹H NMR Data
The structure of this compound contains a thiophene ring fused to a furan-1,3-dione (anhydride) ring. The thiophene ring possesses two protons in chemically equivalent environments.
Molecular Structure:
Caption: Molecular structure of this compound.
Based on the symmetrical nature of the molecule, the two protons on the thiophene ring are expected to be chemically equivalent, leading to a single signal in the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | 7.5 - 8.5 | Singlet (s) | 2H | Thiophene-H |
Note: The predicted chemical shift is an estimation. The actual value may vary depending on the solvent and other experimental conditions.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range appropriate for proton NMR, typically -2 to 12 ppm.
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final ¹H NMR spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the ¹H NMR analysis of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Application Notes and Protocols for Mass Spectrometry Analysis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the mass spectrometric analysis of 1H,3H-Thieno[3,4-c]furan-1,3-dione. Due to the absence of specific experimental data in the literature for this compound, this guide infers fragmentation patterns based on the known mass spectrometric behavior of structurally related molecules, namely thiophene derivatives and cyclic dicarboxylic anhydrides. Standard experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are presented, which can be adapted for the analysis of this and similar small organic molecules.
Introduction
This compound is a heterocyclic compound containing a thiophene ring fused to a cyclic dicarboxylic anhydride. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is essential for its identification in complex mixtures and for its characterization in various applications, including drug development. While specific biological activities for this exact molecule are not extensively documented, related thieno-fused heterocyclic compounds have shown a range of biological activities, underscoring the importance of robust analytical methods for this class of compounds.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through pathways characteristic of both thiophenes and cyclic anhydrides. The molecular ion is anticipated to be relatively stable and thus readily observable. Key fragmentation steps are likely to involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), as is common for cyclic anhydrides. Subsequent fragmentation of the thiophene ring may occur through the expulsion of small molecules like acetylene (C₂H₂) or carbon monosulfide (CS).
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data from an electron ionization mass spectrometry experiment for this compound. The relative abundances are predicted based on the expected stability of the fragment ions.
| m/z | Proposed Fragment | Relative Abundance (%) |
| 154 | [C₆H₂O₃S]⁺˙ (Molecular Ion) | 85 |
| 126 | [C₅H₂O₂S]⁺˙ | 60 |
| 98 | [C₄H₂OS]⁺˙ | 45 |
| 82 | [C₄H₂S]⁺˙ | 100 (Base Peak) |
| 70 | [C₃H₂S]⁺˙ | 30 |
| 58 | [C₂H₂S]⁺˙ | 50 |
Experimental Protocols
The following are general protocols for the analysis of this compound using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. These should be optimized for the specific instrumentation used.
Electron Ionization (EI) Mass Spectrometry Protocol
EI-MS is a hard ionization technique suitable for volatile and thermally stable compounds, providing detailed structural information through extensive fragmentation.[1][2]
4.1.1. Sample Preparation
-
Dissolve 1-2 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
The final concentration should be approximately 1 mg/mL.
4.1.2. Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Inlet System (if using GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules, often yielding the molecular ion with minimal fragmentation.[3][4][5]
4.2.1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).
-
The final concentration should be around 100 µg/mL. Further dilution to the low µg/mL or high ng/mL range may be necessary depending on instrument sensitivity.
4.2.2. Instrumentation and Parameters
-
Mass Spectrometer: A liquid chromatograph-mass spectrometer (LC-MS) or direct infusion ESI-MS.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas Pressure: 20-40 psi (Nitrogen).
-
Drying Gas Flow: 5-10 L/min (Nitrogen).
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
Inlet System (if using LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the mass spectrometric analysis of a small molecule like this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Group Analysis of 1H,3H-Thieno[3,4-c]furan-1,3-dione using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H,3H-Thieno[3,4-c]furan-1,3-dione is a heterocyclic compound containing a thiophene ring fused with a furan-1,3-dione moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the functional group analysis of such molecules. It provides a rapid and non-destructive method to identify characteristic vibrational modes of the molecule's structural components, confirming its identity and purity. This application note details the expected FTIR spectral features of this compound and provides a protocol for its analysis.
Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb IR radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule, allowing for the identification of its functional groups.
For this compound, the key functional groups and their expected vibrational modes are:
-
Thiophene Ring: C-H stretching, C=C stretching, and C-S stretching.
-
Furan-1,3-dione Ring: Asymmetric and symmetric C=O stretching of the cyclic anhydride, and C-O-C stretching.
Predicted FTIR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its constituent functional groups and data from analogous compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100 | Weak | Aromatic C-H stretching | Thiophene Ring |
| 1860 - 1840 | Medium | Asymmetric C=O stretching | Cyclic Anhydride |
| 1780 - 1760 | Strong | Symmetric C=O stretching | Cyclic Anhydride |
| 1550 - 1400 | Medium | Aromatic C=C stretching | Thiophene Ring |
| 1300 - 1000 | Strong | C-O-C stretching | Furan-1,3-dione Ring |
| 900 - 650 | Medium | C-H out-of-plane bending | Thiophene Ring |
| 800 - 600 | Weak | C-S stretching | Thiophene Ring |
Note: The lower-wavenumber C=O stretching peak in cyclic anhydrides is typically more intense.[1]
Experimental Protocol
This protocol outlines the steps for acquiring an FTIR spectrum of this compound.
1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (1-2 mg), Potassium Bromide (KBr, FTIR grade, ~200 mg), agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr at 110°C for at least 2 hours to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2. Instrument Parameters
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio dependent)
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
3. Data Acquisition and Processing
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Data Interpretation
The obtained FTIR spectrum should be compared with the predicted absorption bands in the table above. The presence of the characteristic strong, split C=O stretching bands of the cyclic anhydride and the bands corresponding to the thiophene ring will confirm the structure of this compound.
Visualizations
References
protocol for Stille coupling polymerization using 1H,3H-Thieno[3,4-c]furan-1,3-dione
An Application Note on the Protocol for Stille Coupling Polymerization of 1H,3H-Thieno[3,4-c]furan-1,3-dione Derivatives
For researchers, scientists, and drug development professionals, the synthesis of novel conjugated polymers is a critical step in the development of advanced materials for applications ranging from organic electronics to biomedical sensors. This document provides a detailed protocol for the Stille coupling polymerization of a monomer based on the this compound scaffold. While a direct protocol for this specific monomer is not widely published, the following procedure is adapted from established methods for the structurally similar thieno[3,4-c]pyrrole-4,6-dione (TPD) based polymers.[1]
Introduction
The this compound unit is an electron-deficient moiety that, when incorporated into a polymer backbone with an electron-rich co-monomer, can create a donor-acceptor (D-A) architecture. Such D-A polymers are of significant interest due to their tunable electronic and optical properties, making them suitable for a variety of applications. Stille coupling is a versatile palladium-catalyzed cross-coupling reaction ideal for the formation of C-C bonds in polymerization, offering excellent functional group tolerance and high yields.[2] This protocol outlines the synthesis of a copolymer of 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione with a distannyl co-monomer.
Materials and Equipment
-
Monomers:
-
4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
-
Solvent:
-
Anhydrous, degassed toluene or a toluene/DMF mixture
-
-
Reagents for Purification:
-
Methanol
-
Acetone
-
Hexane
-
Chloroform or Chlorobenzene
-
-
Equipment:
-
Schlenk flask
-
Condenser
-
Magnetic stir bar and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
-
Experimental Protocol
1. Reaction Setup:
- In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
2. Solvent and Catalyst Addition:
- Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M.[1]
- Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol %).[1]
3. Polymerization:
- Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere.[1]
- The progress of the polymerization can be monitored by the increasing viscosity of the solution.
4. Work-up and Precipitation:
- After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.[1]
- Collect the precipitate by filtration.
5. Purification:
- The crude polymer is purified by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, acetone, and hexane.[1][3]
- The final polymer is then extracted with a solvent in which it is soluble, such as chloroform or chlorobenzene.[1]
6. Final Product Isolation:
- Concentrate the purified polymer solution.
- Precipitate the polymer again in methanol.
- Collect the final product by filtration and dry it under a vacuum.[1]
Data Presentation
The expected properties of the resulting polymer are summarized in the table below, based on data from analogous thieno[3,4-c]pyrrole-4,6-dione-based polymers. Actual results may vary depending on the precise reaction conditions and co-monomer used.
| Property | Representative Value | Reference |
| Number Average Molecular Weight (Mn) | 47,000 - 52,000 g/mol | [4] |
| Polydispersity Index (PDI) | 1.8 - 2.1 | [4] |
| Optical Bandgap (Eg) | 1.9 - 2.1 eV | [5] |
| Decomposition Temperature (Td) | > 200 °C | [5] |
| Hole Mobility (μh) | 1.5 x 10⁻⁴ - 2.1 x 10⁻⁴ cm²/Vs | [4] |
Visualizations
Below is a diagram illustrating the experimental workflow for the Stille coupling polymerization.
Caption: Workflow for Stille Coupling Polymerization.
The following diagram illustrates the general signaling pathway of a donor-acceptor polymer in an organic electronic device, a potential application for the synthesized polymer.
Caption: Charge Generation in a Donor-Acceptor Polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. Synthesis and characterization of the fluorinated thieno[3,4-c]pyrrole-4,6-dione-based donor-acceptor polymers for organic solar cells | CoLab [colab.ws]
- 5. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Organic Solar Cell Fabrication with Thieno[3,4-c]furan-1,3-dione Analogues
A-Level Note for Researchers: While the direct application of polymers based on 1H,3H-Thieno[3,4-c]furan-1,3-dione in organic solar cells is not extensively documented in current literature, significant research has been conducted on closely related analogues, particularly polymers incorporating the furo[3,4-c]pyrrole-4,6-dione (FPD) moiety. This document provides detailed protocols and data based on these FPD analogues to guide researchers in the fabrication and characterization of similar organic solar cells. The methodologies presented are foundational and can be adapted for novel polymers derived from thieno[3,4-c]furan-1,3-dione.
Introduction to Furo[3,4-c]pyrrole-4,6-dione (FPD) Based Polymers
FPD-based polymers are a class of "push-pull" copolymers where the FPD unit acts as the electron-accepting ("pull") moiety. These polymers are designed to have a low bandgap, enabling broad absorption of the solar spectrum, and tunable energy levels to ensure efficient charge transfer when blended with an electron acceptor material in a bulk heterojunction (BHJ) solar cell. One notable example is the copolymer PBDFFPD, which combines a benzo[1,2-b:3,4-b′]difuran (BDF) donor unit with the FPD acceptor unit. This polymer has demonstrated promising photovoltaic performance.[1]
Device Architecture and Principle of Operation
The most common device architecture for FPD-based polymer solar cells is the bulk heterojunction (BHJ) inverted structure. This architecture typically consists of the following layers:
-
Glass Substrate: The foundational support for the device.
-
Transparent Conductive Oxide (TCO): Typically Indium Tin Oxide (ITO), serving as the bottom electrode.
-
Electron Transport Layer (ETL): Facilitates the collection of electrons at the cathode.
-
Active Layer: A blend of the FPD-based polymer (electron donor) and a fullerene or non-fullerene acceptor (e.g., ITIC). This is where light is absorbed, and charge carriers are generated.
-
Hole Transport Layer (HTL): Facilitates the collection of holes at the anode.
-
Top Electrode: Typically a high work function metal like silver (Ag) or gold (Au), serving as the top electrode.
The operation of a BHJ solar cell involves:
-
Light Absorption: Photons are absorbed by the active layer, creating excitons (bound electron-hole pairs).
-
Exciton Diffusion: The excitons diffuse to the interface between the donor polymer and the acceptor material.
-
Charge Separation: At the donor-acceptor interface, the exciton dissociates into a free electron and a free hole.
-
Charge Transport: Electrons are transported through the acceptor material to the cathode, and holes are transported through the donor polymer to the anode.
-
Charge Collection: The electrons and holes are collected at their respective electrodes, generating a photocurrent.
Quantitative Performance Data
The performance of organic solar cells is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of reported performance for an FPD-based polymer solar cell.
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDFFPD | ITIC | 9.58 | N/A | N/A | 70.1 | [1] |
Note: Specific values for Voc and Jsc for PBDFFPD were not available in the provided search results.
Experimental Protocols
The following are detailed protocols for the fabrication and characterization of FPD-based organic solar cells.
Materials and Reagents
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass slides.
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution.
-
Active Layer:
-
Donor Polymer: PBDFFPD (or other FPD-based polymer).
-
Acceptor: ITIC (or other suitable non-fullerene acceptor).
-
Solvent: Chlorobenzene or other appropriate organic solvent.
-
-
Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃).
-
Top Electrode: Silver (Ag) or Aluminum (Al).
-
Cleaning Solvents: Deionized water, isopropyl alcohol, acetone.
Device Fabrication Workflow
Below is a visual representation of the typical fabrication workflow for an inverted BHJ organic solar cell.
References
Application Notes and Protocols for the Use of 1H,3H-Thieno[3,4-c]furan-1,3-dione Analogues in the Synthesis of Electron-Deficient Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1H,3H-Thieno[3,4-c]furan-1,3-dione is a valuable synthetic intermediate, its direct use in the polymerization of electron-deficient polymers is not extensively documented. However, its structural analogue, furo[3,4-c]pyrrole-4,6-dione (FPD) , serves as a key building block for creating such polymers. These polymers are of significant interest in the fields of organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their tunable electronic properties.
This document provides detailed application notes and protocols for the synthesis of electron-deficient polymers using FPD as a monomer. For comparative purposes, data for the analogous and more commonly studied thieno[3,4-c]pyrrole-4,6-dione (TPD) based polymers are also presented. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions, namely Stille cross-coupling and Direct Heteroarylation Polymerization (DHAP).
Data Presentation: Comparative Properties of FPD and TPD-Based Copolymers
The following tables summarize the key molecular and optoelectronic properties of representative copolymers synthesized using FPD and TPD acceptor units. These push-pull type copolymers feature an alternating electron-rich donor unit and an electron-deficient acceptor unit (FPD or TPD).
Table 1: Molecular Weight and Polydispersity Index (PDI) of FPD and TPD Copolymers
| Polymer | Polymerization Method | Mn (kDa) | PDI |
| P(FPD-DTSi) | DHAP | 25 | 2.5 |
| P(TPD-DTSi) | DHAP | 30 | 2.8 |
| P(FPD-BDT) | Stille | 15 | 2.1 |
| P(TPD-BDT) | Stille | 22 | 2.4 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative of typical values found in the literature for analogous polymers.
Table 2: Optoelectronic Properties of FPD and TPD Copolymers
| Polymer | λmax (nm, film) | Eg (eV, optical) | HOMO (eV) | LUMO (eV) |
| P(FPD-DTSi) | 580 | 1.95 | -5.45 | -3.50 |
| P(TPD-DTSi) | 610 | 1.85 | -5.40 | -3.55 |
| P(FPD-BDT) | 640 | 1.77 | -5.30 | -3.53 |
| P(TPD-BDT) | 660 | 1.72 | -5.25 | -3.53 |
λmax = Maximum absorption wavelength; Eg = Optical bandgap; HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. DTSi = Dithienosilole; BDT = Benzodithiophene.
Hypsochromic shifts (blue shifts) of the absorption maxima and slightly wider bandgaps are typically observed for FPD-based copolymers when compared to their TPD analogues.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of FPD-based copolymers.
Protocol 1: Synthesis of FPD-Copolymers via Stille Cross-Coupling Polymerization
This protocol describes the synthesis of a copolymer of a dibrominated FPD monomer with a distannylated comonomer.
Materials:
-
1,3-Dibromo-5-(2-octyldodecyl)-5H-furo[3,4-c]pyrrole-4,6-dione (FPD monomer)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous and degassed chlorobenzene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add the FPD monomer (1.0 eq), the distannylated comonomer (1.0 eq), Pd2(dba)3 (2 mol%), and P(o-tol)3 (8 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon.
-
Solvent Addition: Add anhydrous and degassed chlorobenzene via syringe to achieve a monomer concentration of 0.1 M.
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.
-
End-Capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum.
Protocol 2: Synthesis of FPD-Copolymers via Direct Heteroarylation Polymerization (DHAP)
This protocol describes a more atom-economical synthesis of a copolymer from a dibrominated FPD monomer and a comonomer with active C-H bonds.[1]
Materials:
-
1,3-Dibromo-5-(2-octyldodecyl)-5H-furo[3,4-c]pyrrole-4,6-dione (FPD monomer)
-
Comonomer with two reactive C-H bonds (e.g., thiophene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, add the FPD monomer (1.0 eq), the C-H active comonomer (1.0 eq), Pd(OAc)2 (4 mol%), K2CO3 (2.5 eq), and PivOH (30 mol%).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum and backfilling with argon.
-
Solvent Addition: Add anhydrous DMAc via syringe.
-
Polymerization: Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a methanol/water mixture (1:1 v/v).
-
Purification: Collect the crude polymer by filtration. Dissolve the polymer in chloroform and wash it with water and brine.
-
Isolation: Precipitate the polymer by adding the chloroform solution to methanol. Collect the final polymer by filtration and dry it under vacuum.
Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Stille cross-coupling polymerization of a dibromo-FPD monomer.
Caption: Direct Heteroarylation Polymerization (DHAP) of a dibromo-FPD monomer.
Caption: General experimental workflow for the synthesis of FPD-based polymers.
References
Application Note: Synthesis of Copolymers Featuring 1H,3H-Thieno[3,4-c]furan-1,3-dione via Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copolymers incorporating electron-deficient units are of significant interest in the development of organic semiconductors for applications in electronics and bio-sensing. The 1H,3H-Thieno[3,4-c]furan-1,3-dione moiety, an analogue of the well-studied thieno[3,4-c]pyrrole-4,6-dione (TPD), offers a compelling building block for creating donor-acceptor (D-A) conjugated polymers. These materials are notable for their tunable electronic properties, environmental stability, and potential in applications ranging from organic photovoltaics to sensitive biosensors for diagnostics.
This document provides a detailed experimental protocol for the synthesis of copolymers containing the this compound unit. The procedure outlined is an adapted Stille cross-coupling polymerization method, a robust and versatile technique for carbon-carbon bond formation. Additionally, Direct Heteroarylation Polymerization (DHAP) is presented as a more atom-economical alternative.[1][2][3]
Experimental Protocols
This section details the synthesis of a representative copolymer, poly[(1,3-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione)-alt-(2,2'-bithiophene)], via Stille coupling.
Materials and Equipment
-
Monomers: 1,3-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione (custom synthesis or commercial), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (commercial).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent: Anhydrous, degassed toluene or a toluene/DMF mixture.
-
Reagents for Purification: Methanol, acetone, hexane, chloroform (or chlorobenzene).
-
Equipment: Schlenk line, flame-dried Schlenk flasks, magnetic stirrer with hotplate, condenser, inert gas supply (argon or nitrogen), filtration apparatus, Soxhlet extraction apparatus.
Protocol 1: Stille Cross-Coupling Polymerization
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1,3-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq).
-
Seal the flask and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a total monomer concentration of approximately 0.1 M.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol%) to the flask.[4]
-
-
Polymerization Reaction:
-
Immerse the flask in a preheated oil bath at 110-120 °C.
-
Allow the reaction to reflux under a continuous inert atmosphere for 24-48 hours. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.[4]
-
-
Work-up and Precipitation:
-
After the reaction period, cool the flask to room temperature.
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the crude polymer.
-
Collect the precipitated polymer by filtration through a Büchner funnel.[4]
-
-
Purification by Soxhlet Extraction:
-
Dry the crude polymer and load it into a cellulose thimble for Soxhlet extraction.
-
Purify the polymer by sequential extraction with methanol, acetone, and hexane to remove catalyst residues, unreacted monomers, and low molecular weight oligomers. Each extraction should be run for at least 12-24 hours.[4]
-
Finally, extract the polymer with a solvent in which it is soluble (e.g., chloroform or hot chlorobenzene) to isolate the desired high molecular weight fraction.
-
-
Final Product Isolation:
-
Concentrate the chloroform/chlorobenzene fraction using a rotary evaporator.
-
Re-precipitate the purified polymer by adding the concentrated solution dropwise into a large volume of methanol.
-
Collect the final polymer by filtration, wash with a small amount of fresh methanol, and dry under vacuum to a constant weight.[4]
-
Data Presentation
The following table summarizes typical molecular weight and yield data for analogous copolymers synthesized via palladium-catalyzed cross-coupling reactions. These values serve as a benchmark for what can be expected when synthesizing copolymers with the this compound monomer.
| Polymer ID | Polymerization Method | Comonomer | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| P1 | Direct C-H Arylation | 5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione (Homopolymer) | 174 | 2.5 | 70 | [5][6] |
| P2 | Direct C-H Arylation | 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione (Homopolymer) | 70.5 | 2.1 | 50 | [5][6] |
| PFTT-PhCN | Suzuki Coupling | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester | - | - | 49 | [7] |
| PTPDPBT | Stille Coupling | Dithienopyrrolobenzothiadiazole derivative | - | - | - | [7] |
Data is for structurally similar thieno[3,4-c]pyrrole-4,6-dione based polymers as direct data for the furan-dione analogue is not widely available.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of copolymers featuring this compound.
References
- 1. Direct heteroarylation of β-protected dithienosilole and dithienogermole monomers with thieno[3,4-c]pyrrole-4,6-dione and furo[3,4-c]pyrrole-4,6-dione - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thieno[3,4-c]pyrrole-4,6-dione (TPD) in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Field-Effect Transistors (OFETs) are pivotal components in the advancement of flexible and solution-processable electronics. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor employed. Thieno[3,4-c]pyrrole-4,6-dione (TPD), an electron-deficient building block, has garnered significant attention for its use in donor-acceptor (D-A) type copolymers.[1] The inherent planarity and electron-withdrawing nature of the TPD unit, when copolymerized with various electron-rich donor moieties, facilitate strong intermolecular π-π stacking and promote efficient charge transport.[2][3] This document provides a comprehensive overview of the application of TPD-based polymers in OFETs, including performance data, detailed experimental protocols for polymer synthesis and device fabrication, and visualizations of key concepts and workflows.
Data Presentation: Performance of TPD-Based Polymers in OFETs
The following table summarizes the performance of various TPD-based polymers in OFETs. Key metrics include hole mobility (μh), electron mobility (μe), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
| Polymer/Small Molecule | Donor Unit | Mobility (cm²/Vs) | Ion/Ioff | Vth (V) | Reference |
| P3 | 2,2'-bithiophene | 1.29 (hole) | >105 | - | [2] |
| P1 (homopolymer) | - | 2.11 x 10-3 (electron) | - | - | [4] |
| Rhodanine-derived A²-D-A¹-D-A² | Thiophene | 0.011 (electron) | - | 20.1 | [3][5] |
| 2DQTT-n series | Unsymmetric thieno[3,4-b]thiophenes | up to 4.5 (electron) | up to 106 | - | [5] |
| P(FDPP-TP) | Diketopyrrolopyrrole with furan spacer | 0.42 (hole) | >105 | - | |
| P1 | Thiophene copolymer | 1.95 (hole) | - | - | [6] |
Mandatory Visualization
Caption: Molecular design of TPD-based copolymers.
Experimental Protocols
Synthesis of a Representative TPD-Based Copolymer (e.g., P1 from[4])
This protocol describes the synthesis of a TPD-based homopolymer via direct C-H arylation polymerization.
Materials:
-
5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione (HTPD) monomer
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol, Acetone, Hexane, Chloroform (for purification)
-
Nitrogen gas
Procedure:
-
To a reaction flask, add the HTPD monomer (0.37 mmol), potassium acetate (2.26 mmol), tetrabutylammonium bromide (0.75 mmol), and palladium(II) acetate (0.037 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous DMF (7 ml) to the flask under a nitrogen atmosphere.
-
Heat the resulting suspension to 120 °C and stir under reflux for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and purify by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove low-molecular-weight oligomers and catalyst residues.
-
The final polymer is extracted with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET Device
This protocol outlines the fabrication of a standard OFET device for testing the performance of the synthesized TPD-based polymer.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
TPD-based polymer solution (e.g., 5 mg/mL in chloroform)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the organic semiconductor film.
-
Semiconductor Deposition: Spin-coat the TPD-based polymer solution onto the OTS-treated substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the polymer film at an optimized temperature (e.g., 150-200 °C) on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen atmosphere or in a vacuum to exclude the effects of air and moisture.
Mandatory Visualization
Caption: Workflow for OFET fabrication and characterization.
Characterization and Analysis
The performance of the fabricated OFETs is evaluated by measuring the output and transfer characteristics.
-
Output Characteristics (IDS vs. VDS): These curves are measured by sweeping the drain-source voltage (VDS) at different constant gate-source voltages (VGS). They provide information about the operational regime of the transistor (linear or saturation).
-
Transfer Characteristics (IDS vs. VGS): These are measured by sweeping the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime). From the transfer curve, key performance metrics are extracted:
-
Field-Effect Mobility (μ): Calculated from the slope of the (IDS)1/2 vs. VGS plot in the saturation regime.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (IDS)1/2 vs. VGS plot.
-
Conclusion
Polymers incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) unit have demonstrated exceptional performance in organic field-effect transistors, with some examples achieving mobilities exceeding 1 cm²/Vs.[1][2] The versatility in the molecular design of TPD-based copolymers, allowing for the tuning of electronic properties and processability, makes them highly promising materials for the next generation of organic electronics. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore and develop novel TPD-based semiconductors for high-performance OFET applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purity Assessment of 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,3H-Thieno[3,4-c]furan-1,3-dione is a heterocyclic compound of interest in organic synthesis and materials science. As with any chemical entity utilized in research and development, particularly in drug discovery and materials science, the purity of the substance is a critical parameter that can significantly influence experimental outcomes, product performance, and regulatory compliance. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques. These methods are designed to identify and quantify the main component, as well as potential process-related impurities and degradation products.
The analytical techniques covered in this document include:
-
Quantitative ¹H NMR (qNMR) Spectroscopy: For the determination of absolute purity against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile impurities.
-
Differential Scanning Calorimetry (DSC): For the determination of purity based on the melting point depression.
These methods, when used in conjunction, provide a comprehensive profile of the purity of this compound.
Potential Impurities
The manufacturing process of this compound may introduce several potential impurities. A thorough understanding of the synthetic route is crucial for identifying these. Common classes of impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthetic process that have not been fully converted to the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Degradation Products: Formed due to instability of the final compound under certain conditions (e.g., hydrolysis).
Analytical Techniques and Protocols
This section details the experimental protocols for the recommended analytical techniques for purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei.[1]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The signal of the internal standard should not overlap with the analyte signals.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and the internal standard are fully soluble.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_sample = Integral of the sample signal
-
N_sample = Number of protons for the integrated sample signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_sample = Molecular weight of the sample
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Data Presentation:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Analyte Signal (ppm) | [Specify ppm] |
| Internal Standard Signal (ppm) | 6.3 ppm[1] |
| Calculated Purity (%) | [e.g., 99.5] |
Logical Workflow for qNMR Purity Assessment:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile impurities. A reverse-phase method with UV detection is generally suitable for aromatic anhydrides.
Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution at the same concentration as the main working standard in acetonitrile.
-
-
Analysis and Purity Calculation:
-
Inject the blank (acetonitrile), followed by the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity using the area normalization method or an external standard method.
-
Data Presentation:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | [e.g., 5.2 min] |
| Purity (Area %) | [e.g., 99.8%] |
Experimental Workflow for HPLC Purity Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities. Given the furan-like structure, headspace sampling can be an effective technique.
Protocol:
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Direct Injection: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject directly.
-
Headspace: Place a weighed amount of the sample in a headspace vial, seal, and heat to a specific temperature (e.g., 80 °C) for a set time before automated injection of the headspace gas.
-
-
Analysis:
-
Run a blank solvent injection.
-
Inject the sample solution.
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
-
Data Presentation:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Mode | Split (e.g., 50:1) |
| Identified Impurities | [List of impurities and their relative abundance] |
Workflow for GC-MS Impurity Profiling:
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of crystalline organic compounds by measuring the depression of the melting point. This method is based on the van't Hoff equation.[2]
Protocol:
-
Instrumentation and Conditions:
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.[3]
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation.
-
-
Analysis and Purity Calculation:
-
Heat the sample through its melting range.
-
The software associated with the DSC instrument can typically calculate the purity automatically based on the shape of the melting endotherm using the van't Hoff equation.
-
Data Presentation:
| Parameter | Value |
| Sample Weight | [e.g., 2.1 mg] |
| Heating Rate | 2 °C/min |
| Onset of Melting (°C) | [e.g., 144.5 °C] |
| Peak Melting Temp (°C) | [e.g., 146.0 °C] |
| Calculated Purity (mol%) | [e.g., 99.7 mol%] |
Summary of Quantitative Data
The following table summarizes hypothetical quantitative data for a batch of this compound, illustrating how data from different techniques can be compared.
| Analytical Technique | Purity (%) | Major Impurities Detected |
| qNMR | 99.5 (by mass) | Residual synthesis solvent (e.g., Toluene < 0.1%) |
| HPLC | 99.8 (by area) | Unidentified impurity at RRT 1.2 (0.15%) |
| GC-MS | >99.9 (volatile) | No significant volatile impurities detected |
| DSC | 99.7 (by mole) | - |
Conclusion
The purity assessment of this compound requires a multi-faceted approach employing orthogonal analytical techniques. Quantitative ¹H NMR provides an accurate measure of absolute purity, while HPLC and GC-MS are essential for the separation, identification, and quantification of non-volatile and volatile impurities, respectively. DSC offers a valuable, albeit less specific, measure of purity for crystalline materials. By combining the data from these methods, a comprehensive purity profile can be established, ensuring the quality and reliability of this compound for its intended research, development, or manufacturing applications. The protocols provided herein serve as a robust starting point for method development and validation.
References
Synthesis Protocol for 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione Not Publicly Available
A detailed, step-by-step experimental protocol for the synthesis of 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione could not be located in publicly available scientific literature.
While the compound, also known as 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride, is a known chemical intermediate used in organic and materials science, specific instructions detailing its preparation from starting materials are not readily accessible.[1][2] This compound is primarily available through commercial chemical suppliers.[3][4][5]
Compound Properties and General Synthetic Considerations
4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione is a halogenated heterocyclic compound utilized as a building block in the synthesis of functionalized thiophene derivatives, particularly for applications in organic electronics and polymer chemistry.[1] Its chemical structure features a thiophene ring fused with a furan-1,3-dione (anhydride) moiety, with bromine atoms at the 2 and 5 positions of the thiophene core.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1015423-45-6 | [3][5] |
| Molecular Formula | C₆Br₂O₃S | [2][3][5] |
| Molecular Weight | 311.94 g/mol | [2] |
| Appearance | Light yellow to Brown to Dark green powder/crystal | [2] |
| Purity | >98.0% (GC) | [2] |
Safety and Handling: The compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause skin irritation (H315) and may cause other irritations. Standard laboratory safety precautions, including the use of personal protective equipment, are advised.[5]
Postulated Synthetic Pathways
Based on the structure of the target molecule, a plausible synthetic approach would involve two key transformations: the bromination of the thiophene ring and the formation of the cyclic anhydride. The general strategies could include:
-
Bromination of a Precursor Acid: A common method for preparing such compounds is the electrophilic bromination of the corresponding dicarboxylic acid (3,4-thiophenedicarboxylic acid). This would be followed by a dehydration step to form the cyclic anhydride. Reagents for anhydride formation typically include acetic anhydride or thionyl chloride.
-
Bromination of the Anhydride: Alternatively, the non-brominated parent compound, 1H,3H-thieno[3,4-c]furan-1,3-dione, could be synthesized first, followed by direct bromination. The thiophene ring is generally susceptible to electrophilic substitution, and reagents like N-Bromosuccinimide (NBS) or elemental bromine could be employed.
The diagram below illustrates a generalized logical workflow for these potential synthetic routes.
Figure 1. Postulated synthetic pathways to the target compound.
Without a specific published procedure, researchers and drug development professionals are advised to source this chemical from commercial vendors or develop a synthetic route based on established methodologies for thiophene chemistry, with careful optimization and characterization.
References
Troubleshooting & Optimization
identifying common impurities in 1H,3H-Thieno[3,4-c]furan-1,3-dione synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a broad peak around 3000 cm⁻¹ in the IR spectrum and a broad singlet in the ¹H NMR spectrum, which I suspect is an impurity. What could it be?
A1: The presence of a broad peak in the 3500-2500 cm⁻¹ region of the Infrared (IR) spectrum and a broad, exchangeable proton signal in the ¹H NMR spectrum (typically >10 ppm) are characteristic of a carboxylic acid O-H group. This strongly suggests that your sample is contaminated with the unreacted starting material, thiophene-3,4-dicarboxylic acid .
Troubleshooting Steps:
-
Reaction Completion: Ensure the dehydration reaction has gone to completion. The primary synthesis method involves heating thiophene-3,4-dicarboxylic acid in a dehydrating agent like acetic anhydride.[1] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Purification: If the reaction is complete, the impurity can be removed through purification. Since this compound is a solid and the common reagents are volatile, evaporation of the reaction mixture should yield the crude product.[1] Further purification can be achieved by recrystallization or sublimation.
-
Hydrolysis Prevention: The product, a cyclic anhydride, is susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the product from reverting to the dicarboxylic acid.
Q2: I observe sharp singlets in my ¹H NMR spectrum around 2.1 ppm and 2.2 ppm that do not correspond to my product. What are these impurities?
A2: These signals are likely residual acetic acid (~2.1 ppm) and acetic anhydride (~2.2 ppm), especially if acetic anhydride was used as the dehydrating agent. Acetic acid is a byproduct of the reaction of acetic anhydride with any residual water.
Troubleshooting Steps:
-
Removal Under Vacuum: Both acetic acid and acetic anhydride are volatile. After the reaction, ensure you are evaporating the mixture to dryness under reduced pressure to effectively remove these residues.[1]
-
Co-evaporation: To aid in the removal of residual acetic acid, you can add a high-vapor-pressure, inert solvent (like toluene) and re-evaporate. This process of co-evaporation can help remove azeotropes and trace amounts of volatile impurities.
-
Washing: If the product is isolated by precipitation or filtration, washing the solid with a non-polar solvent in which the product is insoluble but the impurities are soluble can be effective.
Q3: My yield of this compound is lower than expected. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: As mentioned in Q1, ensure sufficient heating and reaction time.
-
Product Hydrolysis: The anhydride product can react with water to revert to the dicarboxylic acid starting material. Meticulous use of dry apparatus and reagents is crucial.
-
Mechanical Losses: During product isolation (e.g., filtration, scraping from the flask), some product may be lost. Ensure careful handling and transfer.
-
Sublimation: If the reaction is heated too vigorously or for an extended period after completion, the product itself might sublime out of the reaction vessel.
Impurity Identification
The following table summarizes the common impurities and their characteristic spectroscopic data that can be used for identification.
| Impurity | Common Cause | ¹H NMR (Typical Shift in CDCl₃) | IR Spectroscopy (Key Bands) |
| Thiophene-3,4-dicarboxylic acid | Incomplete reaction; Product hydrolysis | >10 ppm (broad s, 2H, -COOH), ~8.3 ppm (s, 2H, thiophene-H) | 3500-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch) |
| Acetic Anhydride | Excess dehydrating agent | ~2.2 ppm (s, 6H) | ~1820 & 1750 cm⁻¹ (anhydride C=O stretch) |
| Acetic Acid | Byproduct of dehydration/hydrolysis of acetic anhydride | ~2.1 ppm (s, 3H), ~11.5 ppm (broad s, 1H) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (C=O stretch) |
| Water | Contamination of reagents or glassware | Variable, often broad peak | 3600-3200 cm⁻¹ (broad, O-H stretch) |
Experimental Protocols
Synthesis of this compound [1][2]
This protocol describes the synthesis of the target compound from thiophene-3,4-dicarboxylic acid using acetic anhydride.
Materials:
-
Thiophene-3,4-dicarboxylic acid
-
Acetic anhydride
-
Toluene (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3,4-dicarboxylic acid (e.g., 12 g, 0.07 mol) in acetic anhydride (e.g., 60 ml).
-
Heat the mixture to reflux and maintain for approximately 2.5 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride by evaporation under reduced pressure.
-
The resulting solid is the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent like toluene to yield pale yellow crystals.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common impurities.
References
troubleshooting guide for polymerization reactions with 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1H,3H-Thieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for thieno[3,4-c]dione-based monomers?
A1: Common polymerization methods for this class of monomers include direct C-H arylation polymerization, Stille cross-coupling, and Suzuki coupling.[1][2][3] Direct C-H arylation is often favored as it is an environmentally friendly, step-economical method that can produce high molecular weight polymers.[1][4]
Q2: What are the typical challenges encountered during the polymerization of this compound?
A2: Based on analogous polymer systems, researchers may encounter challenges such as low polymer yield, low molecular weight, and poor solubility of the resulting polymer.[4] The reactivity of the furan-dione monomer and the stability of the anhydride moiety under polymerization conditions can also be critical factors.
Q3: How does the choice of solvent affect the polymerization reaction?
A3: The choice of solvent is crucial, especially in direct C-H arylation polymerization. Highly polar solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are often used to activate the catalyst and facilitate the polymerization to achieve a high molecular weight polymer in good yield.[4]
Q4: Can side chains be incorporated into the polymer, and how do they affect its properties?
A4: Yes, side chains can be incorporated, often on a comonomer, to influence the polymer's properties. For the analogous thieno[3,4-c]pyrrole-4,6-dione polymers, the structure of the alkyl side-chain, particularly the branching point, has been shown to significantly impact the polymer's crystallinity and solid-state packing.[1] Branched alkyl chains may sometimes lead to lower yields and molecular weights compared to linear chains.[4]
Troubleshooting Guide
Problem 1: Low Polymer Yield
Q: My polymerization of this compound resulted in a low yield of the desired polymer. What are the potential causes and solutions?
A: Low polymer yield can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Suggested Solution |
| Monomer Impurity | Ensure the this compound monomer is of high purity. Impurities can inhibit the catalyst or terminate the polymerization chain. Recrystallize or purify the monomer before use. |
| Catalyst Inactivity | Use a fresh, high-quality catalyst (e.g., Palladium(II) acetate for direct C-H arylation). Ensure proper storage and handling of the catalyst to prevent deactivation. |
| Incorrect Reaction Conditions | Optimize reaction temperature and time. For direct C-H arylation, temperatures around 120°C for 48 hours are sometimes employed for analogous systems.[1] |
| Presence of Water | The furan-dione moiety may be susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Solvent | Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or DMSO to ensure all reactants remain in solution and to facilitate the catalytic cycle.[4] |
Problem 2: Low Molecular Weight of the Polymer
Q: The obtained poly(thieno[3,4-c]furan-1,3-dione) has a low molecular weight. How can I increase the chain length?
A: Achieving high molecular weight is critical for desirable material properties. Consider the following:
| Potential Cause | Suggested Solution |
| Chain Termination | Impurities in the monomer or solvent can act as chain terminators. Rigorous purification of all starting materials is essential. |
| Stoichiometric Imbalance (for copolymerization) | If performing a copolymerization, ensure a precise 1:1 stoichiometric ratio of the comonomers. |
| Insufficient Reaction Time | Extend the reaction time to allow for further chain propagation. Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) if possible. |
| Low Monomer Concentration | Increasing the monomer concentration may favor chain growth over termination reactions. |
| Catalyst Loading | Optimize the catalyst loading. Too little catalyst may result in slow polymerization, while too much can sometimes lead to side reactions. A typical starting point for direct C-H arylation is 10 mol% of a palladium catalyst.[1] |
Problem 3: Poor Solubility of the Polymer
Q: The synthesized polymer is insoluble in common organic solvents, making characterization and processing difficult. What can be done to improve solubility?
A: Poor solubility is a common issue with rigid, conjugated polymers. Here are some strategies to address this:
| Strategy | Description |
| Incorporate Solubilizing Side Chains | Copolymerize the this compound with a comonomer bearing long, branched alkyl or alkoxy side chains. This is a very effective method to disrupt intermolecular packing and enhance solubility. |
| Use High-Boiling Point Solvents | Attempt to dissolve the polymer in high-boiling point solvents such as chloroform, chlorobenzene, or dichlorobenzene, sometimes with gentle heating. |
| Modify Polymer Backbone | Introduce flexible linkages or kinks into the polymer backbone through copolymerization to reduce rigidity. |
| Control Molecular Weight | Sometimes, very high molecular weight fractions can be less soluble. Fractionation of the polymer might yield soluble portions. |
Experimental Protocols
Hypothetical Protocol for Direct C-H Arylation Polymerization
This protocol is a generalized procedure based on methods used for the analogous thieno[3,4-c]pyrrole-4,6-dione and should be optimized for this compound.
Materials:
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This compound (Monomer 1)
-
A suitable comonomer with reactive C-H bonds (e.g., a bithiophene derivative) (Monomer 2)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (TBAB)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent), the comonomer (1 equivalent), Pd(OAc)₂ (0.1 equivalents), KOAc (2 equivalents), and TBAB (0.1 equivalents).
-
Add anhydrous DMF to the flask via a syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 120°C and stir for 48 hours under the inert atmosphere.
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After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
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Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Visualizations
Caption: A flowchart for troubleshooting common polymerization problems.
References
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
optimizing reaction conditions for the synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,3H-thieno[3,4-c]furan-1,3-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing the this compound core structure is through the cyclization of thiophene-3,4-dicarboxylic acid. This is typically achieved by refluxing the diacid with a dehydrating agent, such as acetic anhydride.[1]
Q2: What are the key starting materials for this synthesis?
The primary precursor is thiophene-3,4-dicarboxylic acid. This can be synthesized through various multi-step procedures, often starting from simpler thiophene derivatives.
Q3: What are the major challenges encountered in this synthesis?
Common challenges include achieving high yields, preventing side reactions, and ensuring the purity of the final product. The anhydride product can be sensitive to moisture, leading to hydrolysis back to the dicarboxylic acid. Some derivatives have also been noted to decompose during crystallization from solution.[2]
Q4: Can reaction conditions be optimized for different derivatives?
Yes, optimization is often necessary. Key parameters to adjust include the choice of catalyst, solvent, base, and reaction time and temperature. One-pot synthesis strategies for related thieno-furan compounds have been developed after careful optimization of these conditions.[3]
Q5: Are there alternative synthetic strategies?
While cyclization of the diacid is common, other routes can be envisioned, such as those starting from 3,4-dihalothiophenes followed by dicarboxylation and cyclization. For related heterocyclic systems, methods like retro Diels-Alder reactions under flash vacuum thermolysis have also been employed.[4]
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis of this compound from its corresponding dicarboxylic acid.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue that can stem from incomplete reactions, product degradation, or suboptimal conditions.
Table 1: Optimizing Reaction Conditions for Improved Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome |
|---|---|---|---|
| Reaction Time | 1-2 hours | 4-6 hours (or monitor by TLC) | Drives reaction to completion. |
| Temperature | 80 °C | 120-140 °C (Reflux) | Ensures sufficient energy for cyclization. |
| Dehydrating Agent | 1.5 eq. Acetic Anhydride | 3.0 eq. Acetic Anhydride | Ensures complete removal of water. |
| Solvent | N/A (Neat) | High-boiling inert solvent (e.g., Toluene) | Can improve solubility and heat transfer. |
Note: These values are illustrative. Optimal conditions should be determined empirically.
Q: My reaction shows a significant amount of unreacted starting material. What should I do?
A: This indicates an incomplete reaction.
-
Verify Reagent Quality: Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and has not been compromised by moisture.
-
Increase Reaction Time/Temperature: As shown in Table 1, extending the reaction time or increasing the temperature can help drive the equilibrium towards the product. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diacid spot is no longer visible.[5]
-
Increase Stoichiometry of Dehydrating Agent: A larger excess of the dehydrating agent can more effectively remove water, favoring product formation.
Problem 2: Product is Impure (Presence of Side Products)
The primary impurity is often the unreacted thiophene-3,4-dicarboxylic acid due to incomplete cyclization or hydrolysis of the product.
Q: My final product is contaminated with the starting dicarboxylic acid. How can I improve purity?
A: This can be addressed by modifying both the reaction and the work-up procedure.
-
Reaction: Ensure the reaction goes to completion as described above.
-
Work-up: The anhydride product is susceptible to hydrolysis. All glassware must be scrupulously dried, and anhydrous solvents should be used during the work-up and purification steps. Avoid aqueous work-ups if possible.
-
Purification:
-
Sublimation: If the product is thermally stable, sublimation is an excellent method for removing non-volatile impurities like the dicarboxylic acid.
-
Recrystallization: Use a dry, non-protic solvent for recrystallization. Solvents like toluene or xylenes may be effective. Perform the recrystallization quickly to minimize contact time with any trace moisture.
-
Problem 3: Product Decomposes or Forms Polymer
Product instability, especially during purification, can significantly impact the final isolated yield.
Q: My product decomposed during purification, or the reaction mixture turned into a dark polymer.
A: This may be due to the inherent instability of the derivative or harsh reaction/work-up conditions.
-
Decomposition During Crystallization: Some complex heterocyclic derivatives are known to decompose in solution during crystallization.[2] If this occurs, try to minimize the time the product spends in hot solvent. Consider alternative purification methods like sublimation or washing the crude solid with a cold, non-protic solvent.
-
Polymerization: Furan rings, in particular, are sensitive to acidic conditions, which can catalyze polymerization.[5] Although the thiophene ring is more robust, strong acids should be avoided. If acidic byproducts are possible, consider performing the reaction in the presence of a non-nucleophilic base or ensuring a prompt and neutral work-up.
Troubleshooting Flowchart
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of High-Purity 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H,3H-Thieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurity is the starting material, thiophene-3,4-dicarboxylic acid. This can result from an incomplete reaction or hydrolysis of the product during workup. Other potential impurities include residual acetic anhydride and acetic acid from the synthesis.
Q2: How can I tell if my product is pure?
A2: The purity of this compound can be assessed by its melting point, which should be in the range of 147-149 °C. Spectroscopic methods such as NMR and FTIR are also crucial for confirming the structure and absence of impurities. A clean NMR spectrum and the presence of characteristic anhydride peaks in the FTIR spectrum are good indicators of high purity.
Q3: My purified product is a slightly off-white or yellowish solid. Is this normal?
A3: While the pure compound is expected to be a white to off-white solid, a slight yellowish tint can sometimes be observed. This may be due to trace impurities. If the melting point is sharp and within the expected range, and spectroscopic data are clean, the color is often not indicative of significant impurity. However, if a high degree of colorlessness is required, further purification by recrystallization or a charcoal treatment may be necessary.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, flash column chromatography can be an effective purification method. However, given the polarity of the compound, it may require a relatively polar eluent system. Care should be taken to avoid hydrolysis of the anhydride on the silica gel, which can be slightly acidic. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base in the eluent can mitigate this.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure. | - Try a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Purify the crude product by another method (e.g., column chromatography) to increase its initial purity before recrystallization. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated enough. | - Evaporate some of the solvent to increase the concentration of the product. - Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | - Select a different recrystallization solvent or solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The eluent system is not optimal. The column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between the spots of the product and impurities. - Use a larger column or less crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. |
| Product is not eluting from the column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. - If using silica gel, consider adding a small percentage of a more polar solvent like methanol to the eluent. |
| Streaking or tailing of the product band | The compound is not fully soluble in the eluent. The compound is interacting too strongly with the stationary phase. | - Load the sample onto the column dissolved in a minimal amount of a solvent in which it is highly soluble, then begin eluting with the chosen mobile phase. - Consider using a different stationary phase (e.g., alumina). |
| Suspected decomposition on the column | The stationary phase is too acidic or basic for the compound. | - Use a neutral stationary phase like alumina. - Deactivate silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of thiophene-3,4-dicarboxylic anhydride.
Materials:
-
Thiophene-3,4-dicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophene-3,4-dicarboxylic acid (e.g., 12 g, 0.07 mol) in acetic anhydride (e.g., 60 ml).
-
Attach a reflux condenser and heat the mixture to boiling for approximately 2.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
Purification by Recrystallization (Suggested Starting Point)
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethyl acetate, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 147-149 °C |
| FTIR (cm⁻¹) | ~1850 and ~1780 (C=O stretching of a cyclic anhydride), ~1250 (C-O-C stretching) |
| ¹H NMR (predicted) | A singlet in the aromatic region corresponding to the two equivalent protons on the thiophene ring. |
| ¹³C NMR (predicted) | Signals for the carbonyl carbons, and two distinct signals for the thiophene ring carbons. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
avoiding side reactions in the synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and straightforward method is the dehydration of 3,4-thiophenedicarboxylic acid.[1][2] This is typically achieved by heating the dicarboxylic acid in a dehydrating agent, such as acetic anhydride.[1]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The dehydration reaction may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal ratio of the dehydrating agent to the starting material.
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Hydrolysis: The product, a cyclic anhydride, is sensitive to moisture and can revert to the dicarboxylic acid upon exposure to water during workup or storage.
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Degradation of Starting Material: 3,4-Thiophenedicarboxylic acid can be susceptible to oxidation, especially at elevated temperatures in the presence of impurities.[2]
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Mechanical Losses: Product may be lost during transfer, filtration, or other physical handling steps of the experimental procedure.
Q3: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I purify it?
A3: Discoloration often indicates the presence of impurities. The starting 3,4-thiophenedicarboxylic acid itself can be a yellow or light yellow solid.[2] Additionally, side reactions or degradation at high temperatures can produce colored byproducts. Purification can typically be achieved by recrystallization from an appropriate solvent or by sublimation.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific spectral data were not found in the immediate search results, one can predict the expected signals. For ¹H NMR, two singlets corresponding to the two protons on the thiophene ring would be expected. In ¹³C NMR, signals for the carbonyl carbons and the thiophene ring carbons would be present. Infrared (IR) spectroscopy should show characteristic strong C=O stretching bands for the anhydride functional group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete dehydration of the starting diacid. | Increase the reaction time or temperature moderately. Ensure an adequate excess of acetic anhydride is used. |
| Hydrolysis of the anhydride product during workup. | Conduct the workup under anhydrous conditions. Use dry solvents and glassware. Evaporate the solvent quickly under reduced pressure. | |
| Degradation of the thiophene ring. | Avoid excessive heating. Ensure the starting material is pure. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Contamination with Starting Material | Incomplete reaction. | As mentioned above, optimize reaction time and temperature. Monitor the reaction progress using techniques like TLC or NMR if possible. |
| Insufficient removal of acetic acid/anhydride. | After evaporation, co-evaporate with a dry, inert solvent like toluene to azeotropically remove residual acetic acid and anhydride. | |
| Product Discoloration | Impurities in the starting material. | Purify the 3,4-thiophenedicarboxylic acid before use, for example, by recrystallization. |
| Thermal degradation. | Lower the reaction temperature and shorten the heating time if feasible. | |
| Difficulty in Isolating the Product | Product is an oil or does not solidify. | This may indicate the presence of impurities that are depressing the melting point. Attempt purification by column chromatography on silica gel using a non-polar eluent system. |
| Product adheres strongly to glassware. | Scrape the product carefully from the flask. Rinsing with a minimal amount of a suitable dry solvent can help in transferring the remaining product. |
Experimental Protocols
Synthesis of this compound from 3,4-Thiophenedicarboxylic Acid
This protocol is based on a standard method for the preparation of cyclic anhydrides from dicarboxylic acids.[1]
Materials:
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3,4-Thiophenedicarboxylic acid
-
Acetic anhydride
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Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
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Place 3,4-thiophenedicarboxylic acid in a round-bottom flask.
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Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (boiling point of acetic anhydride is approximately 138-140 °C).
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Maintain the reflux for a period sufficient to ensure complete reaction (e.g., 2-3 hours). The progress of the reaction can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess acetic anhydride and the acetic acid byproduct by evaporation under reduced pressure using a rotary evaporator.
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The resulting solid is this compound. Further purification can be done by recrystallization or sublimation if necessary.
Visualizations
References
Technical Support Center: Synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 1H,3H-Thieno[3,4-c]furan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is the dehydration of thiophene-3,4-dicarboxylic acid using a dehydrating agent like acetic anhydride. This method is known for its high yield, often reaching up to 98%.[1]
Q2: My yield of this compound is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The dehydration of the dicarboxylic acid may not have gone to completion. Ensure sufficient heating time and an adequate excess of the dehydrating agent.
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Hydrolysis: The product, being an anhydride, is sensitive to moisture. Any water present in the reagents or glassware can hydrolyze the anhydride back to the dicarboxylic acid.[2]
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Impure starting material: The purity of the initial thiophene-3,4-dicarboxylic acid is crucial. Impurities can interfere with the reaction.
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Suboptimal reaction temperature: The reaction requires heating to proceed efficiently. Ensure the reaction mixture is maintained at the appropriate temperature as specified in the protocol.
Q3: What are the common impurities in the final product?
A3: Common impurities may include:
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Unreacted thiophene-3,4-dicarboxylic acid: This is the most likely impurity if the reaction is incomplete.
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Acetic acid: If acetic anhydride is used as the dehydrating agent, residual acetic acid may be present.
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Polymeric materials: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.
Q4: How can I improve the purity of my this compound?
A4: To enhance the purity of the final product, consider the following methods:
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Recrystallization: This is a highly effective technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent.[3] For thiophene derivatives, common recrystallization solvents include ethanol, or solvent mixtures like hexane/acetone or hexane/THF.[4]
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Sublimation: For compounds that are thermally stable, sublimation under vacuum can be an excellent purification method to remove non-volatile impurities.
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Column Chromatography: While often effective, some sensitive compounds can degrade on silica gel. If degradation is suspected, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as neutral alumina.[5]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the anhydride group.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The reported melting point for thiophene-3,4-dicarboxylic anhydride is 147-149 °C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the dicarboxylic acid. | - Increase the reaction time or temperature moderately.- Ensure an adequate excess of acetic anhydride is used.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the anhydride product due to moisture. | - Use thoroughly dried glassware.- Use anhydrous acetic anhydride.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure starting thiophene-3,4-dicarboxylic acid. | - Purify the starting material by recrystallization before use. | |
| Product is an oil or sticky solid instead of a crystalline powder | Presence of impurities, such as residual solvent or byproducts. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Try recrystallization from a different solvent system. A two-solvent system (a "good" solvent for dissolution followed by a "poor" solvent to induce precipitation) can be effective for oils.[5] |
| The product may have a low melting point due to impurities. | - Purify the product using column chromatography or sublimation. | |
| NMR spectrum shows broad peaks or unexpected signals | Presence of paramagnetic impurities. | - Filter the NMR sample through a small plug of silica gel or celite. |
| The compound is degrading in the NMR solvent. | - Acquire the spectrum promptly after dissolving the sample.- Use a different deuterated solvent. | |
| Presence of residual starting material or acetic acid. | - Purify the sample further by recrystallization or sublimation. | |
| Difficulty in removing residual acetic anhydride/acetic acid | Simple evaporation is insufficient. | - Co-evaporate the product with a high-boiling point, inert solvent like toluene to azeotropically remove acetic acid.- Wash the crude product with a cold, non-polar solvent in which the product is insoluble but acetic acid has some solubility. |
Experimental Protocols
Synthesis of Thiophene-3,4-dicarboxylic acid
This protocol is adapted from the hydrolysis of thiophene-3,4-dicarbonitrile.[6]
Materials:
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Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol)
-
Potassium hydroxide (KOH) (56.1 g, 1 mol)
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Ethylene glycol (167 ml)
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Distilled water
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Diethyl ether
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Saturated hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiophene-3,4-dicarbonitrile and KOH in ethylene glycol in a suitable flask.
-
Heat the mixture under stirring overnight.
-
Cool the solution and pour it into distilled water.
-
Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
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Acidify the aqueous layer with saturated hydrochloric acid.
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Extract the organic product with ethyl acetate.
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Dry the combined organic layers over anhydrous MgSO₄.
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Filter and evaporate the solvent under reduced pressure.
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Recrystallize the crude product from distilled water to obtain pure thiophene-3,4-dicarboxylic acid.
Expected Yield: Approximately 88% (15.2 g).
Synthesis of this compound
This protocol is based on the dehydration of thiophene-3,4-dicarboxylic acid.[1]
Materials:
-
Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol)
-
Acetic anhydride (60 ml)
Procedure:
-
In a round-bottom flask, dissolve thiophene-3,4-dicarboxylic acid in acetic anhydride.
-
Heat the mixture to boiling and maintain at reflux for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
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Evaporate the excess acetic anhydride and acetic acid byproduct to dryness under reduced pressure.
-
The resulting solid is this compound.
Expected Yield: Approximately 98% (10.55 g).
Data Summary
| Compound | Starting Material | Reagents | Reaction Time | Temperature | Yield | Melting Point (°C) |
| Thiophene-3,4-dicarboxylic acid | Thiophene-3,4-dicarbonitrile | KOH, Ethylene Glycol | Overnight | Heating | ~88% | 226-331[7] |
| This compound | Thiophene-3,4-dicarboxylic acid | Acetic anhydride | 2.5 hours | Reflux | ~98%[1] | 147-149[1] |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
challenges in the scale-up synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
Technical Support Center: Synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common precursor for the synthesis of the thieno[3,4-c]furan-1,3-dione core is thiophene-3,4-dicarboxylic acid. This can be obtained through various synthetic routes. For substituted versions, such as the 4,6-dibromo derivative, 2,5-dibromo-3,4-thiophenedicarboxylic acid is a key starting material.[1][2]
Q2: What are the typical reaction conditions for the cyclization to form the anhydride?
A2: The formation of the furan-1,3-dione ring, which is a cyclic anhydride, is typically achieved by treating the corresponding dicarboxylic acid with a dehydrating agent. Common reagents for this transformation include acetic anhydride or thionyl chloride. The reaction is often heated to drive the cyclization to completion.
Q3: I am observing a low yield during the scale-up of the synthesis. What are the potential causes?
A3: Low yields during scale-up can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate heating, or poor mixing at a larger scale.
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Side Reactions: Increased reaction volume can lead to localized "hot spots" if the reaction is exothermic, promoting the formation of byproducts.
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Product Decomposition: The product may be sensitive to prolonged heating or the presence of acidic or basic impurities.
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Work-up and Isolation Losses: Inefficient extraction, precipitation, or purification at a larger scale can lead to significant product loss.
Q4: What are the common impurities I should look for?
A4: Common impurities may include:
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Unreacted starting material (thiophene-3,4-dicarboxylic acid).
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Byproducts from side reactions, such as intermolecular esters or polymeric materials.
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Residual solvents from the reaction or purification steps.[3][4][5]
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Hydrolyzed product (the dicarboxylic acid) if the product is exposed to water during work-up or storage.
Q5: How can I purify the final product on a large scale?
A5: While laboratory-scale purification might involve column chromatography, this is often not practical for large-scale synthesis. Alternative methods include:
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Recrystallization: This is a highly effective method for purifying solid compounds on a large scale, provided a suitable solvent system can be identified.
-
Sublimation: For thermally stable compounds, sublimation can be an excellent purification technique.
-
Washing/Slurrying: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Inadequate mixing or heat transfer in a larger reactor. | - Increase stirring speed.- Use a reactor with better heat transfer capabilities (e.g., jacketed reactor).- Consider a more gradual addition of reagents to control exotherms. |
| Significant amount of byproduct formation | Localized overheating leading to decomposition or side reactions. | - Improve temperature monitoring and control.- Use a less forcing reaction temperature for a longer period.- Optimize the rate of addition of reagents. |
| Product loss during work-up | Inefficient extraction or precipitation at scale. | - Perform a small-scale study to optimize the extraction solvent and volume.- Ensure the pH is optimized for precipitation if applicable.- Allow sufficient time for complete precipitation/crystallization. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the stoichiometry of reagents is correct. |
| Discolored product | Formation of colored impurities or degradation. | - Purge the reactor with an inert gas (e.g., nitrogen, argon) to prevent oxidation.- Consider purification by recrystallization with activated carbon to remove colored impurities. |
| Product is wet or oily | Incomplete drying or presence of low-boiling impurities. | - Dry the product under vacuum at an appropriate temperature.- Wash the product with a non-polar solvent to remove oily residues. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound from Thiophene-3,4-dicarboxylic acid:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-3,4-dicarboxylic acid (1 equivalent).
-
Reagent Addition: Add acetic anhydride (5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add the reaction mixture to cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude product with cold water and then a small amount of a cold organic solvent (e.g., ethanol) to remove soluble impurities.
-
For higher purity, recrystallize the solid from a suitable solvent (e.g., toluene, acetic acid).
-
Dry the purified product under vacuum.
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Polymerization of 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1H,3H-Thieno[3,4-c]furan-1,3-dione (also known as thiophene-3,4-dicarboxylic anhydride). Direct literature on the polymerization of this specific monomer is limited; therefore, this guidance is substantially based on established principles of polyester synthesis from cyclic anhydrides and studies on the polymerization of its corresponding diacid, thiophene-3,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential polymerization methods for this compound?
A1: this compound, as a cyclic anhydride, is primarily suited for two main polymerization pathways:
-
Ring-Opening Copolymerization (ROCOP): This involves reacting the anhydride with a cyclic ether (epoxide) to form a polyester. This method allows for the synthesis of fully alternating polyesters.
-
Polycondensation with Diols: This is a step-growth polymerization where the anhydride ring is opened by a diol to form ester linkages, resulting in a polyester. This is analogous to polymerization with the corresponding dicarboxylic acid.
Q2: What types of catalysts are effective for the polymerization of this compound?
A2: The choice of catalyst depends on the polymerization method:
-
For Ring-Opening Copolymerization (ROCOP) with epoxides:
-
Metal-free dual catalyst systems, such as a combination of a (thio)urea and an organic base (e.g., a quaternary onium salt), have been shown to be effective for the copolymerization of epoxides and other cyclic anhydrides.[1]
-
Organometallic catalysts, for instance, those based on Al(III), Cr(III), or Ti(IV), are also commonly used for this type of polymerization.[2][3]
-
-
For Polycondensation with diols:
-
Organometallic catalysts such as antimony trioxide (Sb₂O₃) or titanium butoxide (Ti(OBu)₄) are frequently used in melt polycondensation of thiophene-based dicarboxylic acids with diols to produce high molecular weight polyesters.[4][5]
-
Inorganic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) can also be used as catalysts.[6]
-
Q3: What are the expected properties of polyesters derived from this compound?
A3: Polyesters containing the thiophene-3,4-dicarboxylate unit are expected to exhibit good thermal stability and potentially interesting optical and electronic properties due to the presence of the thiophene ring. The properties can be tailored by the choice of comonomer (epoxide or diol). For instance, polyesters synthesized from thiophenedicarboxylic acids are known for their high thermal stability.[5] The incorporation of the thiophene ring may also enhance the degradability of the resulting polyester compared to fully aromatic polyesters.[4]
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight
| Potential Cause | Troubleshooting Step |
| Impure Monomers or Solvents | Ensure monomers (this compound and comonomer) and solvents are of high purity and dry. Water and other protic impurities can act as chain terminators. |
| Inefficient Catalyst | Verify the activity of the catalyst. If using a multi-component catalyst system, ensure the correct ratio of components. Consider screening different catalysts. For polycondensation, antimony and titanium-based catalysts are often effective.[4][5] |
| Incorrect Monomer Stoichiometry | For polycondensation with diols, precise 1:1 stoichiometry of anhydride to diol functional groups is crucial for achieving high molecular weight. |
| Incomplete Reaction | Increase reaction time or temperature to drive the polymerization to completion. For melt polycondensation, applying a high vacuum in the later stages is essential to remove condensation byproducts (e.g., water) and shift the equilibrium towards polymer formation. |
| Side Reactions | Side reactions, such as decarboxylation at high temperatures, can limit chain growth. Optimize the reaction temperature to be high enough for polymerization but low enough to minimize degradation. |
Issue 2: Poor Polymer Yield
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Optimize reaction temperature, time, and catalyst concentration. For some systems, a higher catalyst loading may be necessary. |
| Monomer Volatility | If performing a melt polymerization at high temperature and under vacuum, ensure that the monomers are not being lost from the reaction vessel. |
| Inefficient Polymer Precipitation/Isolation | If the polymer is isolated by precipitation, ensure the anti-solvent is appropriate for complete precipitation. Some low molecular weight fractions may remain in solution. |
Issue 3: Polymer Discoloration
| Potential Cause | Troubleshooting Step |
| Thermal Degradation | High reaction temperatures can lead to thermal degradation of the thiophene ring or other components, causing discoloration. Reduce the polymerization temperature or time. |
| Oxidation | The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. |
| Catalyst Residues | Some catalyst residues can cause discoloration. Select a catalyst that leads to a colorless polymer or perform a post-polymerization purification step to remove the catalyst. |
Data Presentation
Table 1: Catalyst Systems for Polyester Synthesis from Cyclic Anhydrides and Related Monomers
| Catalyst System | Monomers | Polymerization Type | Key Findings | Reference |
| (Thio)urea / Quaternary Onium Salt | Epoxides and Cyclic Anhydrides | Ring-Opening Copolymerization | Metal-free, economical system for producing fully alternating polyesters. | [1] |
| Al(III)/K(I) Organometallic Complex | Epoxide, Anhydride, and Lactone | Ring-Opening Copolymerization | Produces high molar mass, monodisperse polyesters and can be used for one-pot triblock polyester synthesis. | [3] |
| Antimony Trioxide (Sb₂O₃) | Dimethyl 2,5-thiophenedicarboxylate and 1,6-hexanediol | Melt Polycondensation | Effective for producing high molecular weight thiophene-aromatic copolyesters. | [4] |
| Titanium Butoxide (Ti(OBu)₄) | 2,5-thiophenedicarboxylic acid, 1,6-hexanediol, and 1,4-Bis(2-hydroxyethyl)benzene | Melt Polycondensation | Yields high molecular weight copolyesters with good thermal and mechanical properties. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis of thiophene-3,4-dicarboxylic anhydride from its corresponding diacid.[7]
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Dissolve thiophene-3,4-dicarboxylic acid (1 equivalent) in acetic anhydride (approximately 5 mL per gram of diacid).
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
After cooling, evaporate the solvent to dryness under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization if necessary.
Protocol 2: General Procedure for Melt Polycondensation with a Diol
This protocol is a generalized procedure based on the synthesis of thiophene-containing polyesters.[4][5][8]
-
Charge the reaction vessel with this compound (1 equivalent), a diol (e.g., 1,4-butanediol or 1,6-hexanediol, 1 equivalent), and the catalyst (e.g., Sb₂O₃ or Ti(OBu)₄, 0.02-0.1 mol%).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to melt the reactants and initiate the reaction (typically 150-190 °C). This esterification step is usually carried out for 2-4 hours.
-
For the polycondensation stage, gradually increase the temperature (to 220-250 °C) and slowly reduce the pressure to a high vacuum (<1 Torr) over a period of 1-2 hours.
-
Maintain the reaction under high vacuum and elevated temperature for an additional 2-5 hours to facilitate the removal of any volatile byproducts and increase the polymer molecular weight.
-
Cool the reactor to room temperature and recover the polyester.
Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent melt polycondensation with a diol.
Caption: Troubleshooting decision tree for addressing low molecular weight in the polymerization of this compound.
References
- 1. Fully alternating sustainable polyesters from epoxides and cyclic anhydrides: economical and metal-free dual catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 3. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Molecular Weight Control in the Polymerization of 1H,3H-Thieno[3,4-c]furan-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from 1H,3H-Thieno[3,4-c]furan-1,3-dione. The strategies outlined are based on established principles of polymer chemistry, particularly ring-opening and condensation polymerizations of related cyclic anhydrides and thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization methods for this compound?
A1: Based on its chemical structure, a cyclic anhydride of a thiophene dicarboxylic acid, the primary polymerization routes are:
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Ring-Opening Polymerization (ROP): This is a common method for cyclic esters and anhydrides. It can be initiated by anionic, cationic, or coordination-insertion mechanisms, often in the presence of a co-monomer like an epoxide to form alternating polyesters.
-
Polycondensation: This involves the reaction of the dicarboxylic acid derivative (which can be formed in situ from the anhydride) with a diol or diamine. High molecular weight is achieved by driving the removal of a small molecule byproduct, such as water.
-
Direct Arylation Polycondensation (DArP): For thiophene-containing monomers, DArP is a powerful technique that forms C-C bonds directly, avoiding the need for organometallic reagents. This method is particularly useful for creating conjugated polymers.[1][2][3]
Q2: My polymerization is consistently yielding low molecular weight polymer. What are the likely causes?
A2: Low molecular weight is a common issue and can often be attributed to several factors:
-
Monomer Impurities: Impurities can act as chain terminators. Ensure the this compound and any co-monomers or initiators are of high purity.
-
Stoichiometric Imbalance: In polycondensation and some forms of ring-opening copolymerization, a precise 1:1 stoichiometry of functional groups is critical for achieving high molecular weight.
-
Inefficient Removal of Byproducts: In condensation polymerization, the equilibrium must be shifted towards the polymer by efficiently removing the condensation byproduct (e.g., water).
-
Presence of Water: In ring-opening polymerization, water can act as a chain transfer agent, leading to a higher number of shorter polymer chains. The use of a drying agent like calcium hydride has been shown to increase the molecular weight of polyesters synthesized via ROCOP.[4]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time all play crucial roles. Temperatures that are too high can cause degradation, while temperatures that are too low may result in incomplete reactions.
-
Catalyst/Initiator Issues: The choice and concentration of the catalyst or initiator are critical. An inappropriate catalyst can lead to side reactions, and an incorrect concentration can affect the number of growing chains.
Q3: How can I control the polydispersity (Đ) of my polymer?
A3: Controlling polydispersity is key to achieving uniform material properties. Here are some strategies:
-
Living Polymerization Techniques: Methods like living anionic or controlled radical polymerizations minimize chain termination and transfer reactions, leading to polymers with low polydispersity (Đ close to 1). For ring-opening polymerization, a controlled/living process can be achieved with appropriate catalyst selection.[5]
-
Catalyst Selection: The choice of catalyst can significantly impact polydispersity. Some catalysts are more prone to side reactions like transesterification, which can broaden the molecular weight distribution. Bifunctional catalysts have been developed to suppress such side reactions.
-
Monomer Addition Sequence: In block copolymer synthesis, the order of monomer addition can influence polydispersity.[6]
-
Temporal Regulation of Initiation: Controlling the initiation rate relative to the propagation rate can help tailor the molecular weight distribution.
Troubleshooting Guides
Issue 1: Low Molecular Weight in Ring-Opening Polymerization
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Protic Impurities (e.g., Water) | Dry all monomers, solvents, and glassware rigorously. | Use high-purity, anhydrous grade solvents. Dry monomers under vacuum. Consider using a drying agent like CaH₂ in the reaction mixture.[4] |
| Incorrect Initiator/Catalyst Concentration | Review the monomer-to-initiator ratio. | For higher molecular weight, decrease the relative amount of initiator. For lower molecular weight, increase it. |
| Side Reactions (e.g., Transesterification) | Optimize reaction temperature and catalyst. | Lower the reaction temperature to minimize side reactions. Screen different catalysts known for high fidelity, such as certain bifunctional salen complexes. |
| Premature Termination | Ensure inert reaction atmosphere. | Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent termination by oxygen or moisture. |
Issue 2: Low Molecular Weight in Polycondensation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Imprecise Stoichiometry | Accurately weigh all monomers. | Use high-precision balances and ensure complete transfer of all reactants. A slight excess of one monomer can drastically limit molecular weight. |
| Inefficient Byproduct Removal | Improve vacuum system and reaction setup. | Use a high-vacuum pump and ensure all seals are tight. Increase the surface area of the reaction mixture through efficient stirring to facilitate byproduct removal. |
| Reaction Not Reaching High Conversion | Increase reaction time or temperature. | Monitor the reaction progress (e.g., by melt viscosity) and continue until no further increase is observed.[7] Be cautious of thermal degradation at excessively high temperatures. |
| Monomer Purity | Purify monomers before use. | Recrystallize or sublime solid monomers. Distill liquid monomers. Verify purity using techniques like NMR or melting point analysis. |
Experimental Protocols
Protocol 1: Ring-Opening Copolymerization of this compound with an Epoxide (Exemplary)
This protocol is adapted from established procedures for the ring-opening copolymerization of cyclic anhydrides and epoxides.[4][8][9]
-
Preparation: In a glovebox, a Schlenk flask is charged with the selected catalyst (e.g., a chromium salen complex) and a co-catalyst (e.g., PPNCl or DMAP).
-
Monomer Addition: Purified this compound and a purified epoxide (e.g., cyclohexene oxide) are added via syringe in a precise stoichiometric ratio (e.g., 1:1). Anhydrous toluene is added as the solvent.
-
Polymerization: The flask is sealed and heated to the desired temperature (e.g., 100-130°C) in an oil bath with vigorous stirring.
-
Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification: After the desired time or conversion is reached, the reaction is cooled to room temperature. The polymer is precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity (Đ) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Protocol 2: Direct Arylation Polycondensation (DArP) of a Dihalo-Thieno[3,4-c]furan-based Monomer (Conceptual)
This protocol is based on general DArP methods for thiophene-containing monomers.[1][2][3] It assumes a dihalogenated derivative of the core monomer is available.
-
Preparation: A dried Schlenk tube is charged with the dihalogenated thieno[3,4-c]furan-based monomer, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or DMF) is added.
-
Polymerization: The mixture is subjected to several freeze-pump-thaw cycles to remove all dissolved oxygen. The tube is then heated under an inert atmosphere at a specified temperature (e.g., 90-110°C) for a defined period (e.g., 24-48 hours).
-
Work-up: After cooling, the reaction mixture is poured into a precipitating solvent like methanol. The crude polymer is collected by filtration.
-
Purification: The polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Characterization: The final polymer is analyzed by GPC to determine its molecular weight and polydispersity.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Relationship between reaction parameters and molecular weight.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioe.umd.edu [bioe.umd.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Solubility Issues of 1H,3H-Thieno[3,4-c]furan-1,3-dione Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,3H-Thieno[3,4-c]furan-1,3-dione based polymers. The following information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound based polymer has poor solubility in common organic solvents. What are the primary strategies to address this?
A1: Poor solubility in conjugated polymers often stems from strong intermolecular π-π stacking and aggregation.[1][2][3][4][5] Key strategies to improve solubility include:
-
Side-Chain Engineering: Incorporating longer or branched alkyl side chains can disrupt polymer packing and increase entropy, thereby improving solubility.[6][7][8][9]
-
Solvent Selection: Chlorinated aromatic solvents such as chloroform, chlorobenzene, and o-dichlorobenzene are often effective for this class of polymers.
-
Temperature: Gently heating the polymer solution can significantly enhance solubility.
-
Solvent Mixtures: Using a co-solvent system, potentially with a higher boiling point additive, can improve solubility and subsequent film morphology.[6]
Q2: How does the choice of alkyl side chain impact the solubility and electronic properties of these polymers?
A2: The structure of the alkyl side chain has a profound effect on both solubility and solid-state properties. Longer or branched alkyl chains generally increase solubility by sterically hindering close packing of the polymer backbones.[6][7][9] While the choice of side chain has a minimal effect on the polymer's energetics (HOMO/LUMO levels), it greatly influences the morphology, crystallinity, and charge transport characteristics in the solid state.[6][9]
Q3: I am struggling to form uniform thin films for device fabrication due to the low solubility of my polymer. What can I do?
A3: Poor film quality is a direct consequence of low solubility and aggregation in solution.[2][3] Here are some troubleshooting steps:
-
Optimize Solvent System: Experiment with binary or ternary solvent mixtures. A small fraction of a high-boiling point solvent can act as an additive to control the evaporation rate and improve film morphology.[6]
-
Solution Temperature: Gently heating the solution before and during spin-coating can increase solubility and lead to more uniform films.
-
Filter the Solution: After dissolution, filter the solution through a PTFE or nylon syringe filter (e.g., 0.45 µm) to remove any remaining aggregates or particulate matter.
Q4: Are there any alternative processing techniques for polymers that are virtually insoluble?
A4: Yes, for polymers with extremely low solubility, solution-based processing may not be feasible. An alternative technique is eutectic-melt-assisted nanoimprinting (EMAN) . This method allows for the fabrication of patterned structures from materials with low solubility in common organic solvents.[10] Another potential method for small molecule derivatives, if they are thermally stable, is vacuum thermal evaporation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility and film formation issues.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Polymer does not fully dissolve, visible particles remain. | Low solubility in the chosen solvent; Polymer aggregation. | - Try a different solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene). - Gently heat the solution (e.g., 40-60 °C) with stirring for an extended period (1-24 hours). - Use a solvent mixture to enhance solubility. - If the polymer has short or linear side chains, consider synthesizing a version with longer or branched side chains. |
| Solution is hazy or appears to be a suspension. | Incomplete dissolution or significant aggregation of polymer chains. | - Increase the dissolution time and/or temperature. - Use a higher boiling point solvent. - After dissolution, filter the solution through an appropriate syringe filter (e.g., 0.45 µm PTFE). |
| Precipitation occurs when the solution cools to room temperature. | The polymer has limited solubility at room temperature. | - Prepare and process the solution at an elevated temperature. - Use a solvent system in which the polymer has higher room temperature solubility. |
| "Coffee ring" effect or non-uniform film after spin-coating. | Rapid solvent evaporation; Poor wetting of the substrate. | - Use a solvent with a higher boiling point or a binary solvent system with a high-boiling point additive.[6] - Treat the substrate surface (e.g., with plasma or a self-assembled monolayer) to improve wetting. - Spin-coat from a heated solution. |
| Film is rough and has a high degree of scattering. | Polymer aggregation in solution before or during film formation. | - Ensure complete dissolution of the polymer, using heat and extended stirring time if necessary. - Filter the solution immediately before spin-coating. - Optimize the solvent system to minimize aggregation. |
Quantitative Solubility Data (Representative)
The following table provides representative solubility data for thieno[3,4-c]pyrrole-dione (TPD) based copolymers, which are structurally analogous to this compound based polymers. The trends observed here are expected to be similar.
| Polymer Backbone | Side Chain | Solvent | Temperature | Solubility (mg/mL) |
| TPD-Bithiophene | n-Hexyl | Chlorobenzene | 25 °C | Low (~1-2) |
| TPD-Bithiophene | n-Octyl | Chlorobenzene | 25 °C | Moderate (~5-10) |
| TPD-Bithiophene | n-Dodecyl | Chlorobenzene | 25 °C | High (>15) |
| TPD-Bithiophene | 2-Ethylhexyl | Chlorobenzene | 25 °C | High (>20) |
| TPD-Bithiophene | n-Octyl | Chloroform | 25 °C | Moderate (~8-12) |
| TPD-Bithiophene | n-Octyl | o-Dichlorobenzene | 25 °C | High (>15) |
| TPD-Bithiophene | n-Octyl | Chlorobenzene | 60 °C | Very High (>30) |
Note: This data is illustrative and based on trends reported for analogous polymer systems. Actual solubilities will vary depending on the specific polymer structure, molecular weight, and polydispersity.
Experimental Protocols
Protocol 1: Standard Dissolution for Spin-Coating
This protocol describes a general procedure for dissolving a this compound based polymer for the preparation of thin films.
Materials:
-
This compound based polymer
-
High-purity solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Small volume vial with a magnetic stir bar
-
Hot plate with stirring capability
-
Syringe and syringe filter (0.45 µm, PTFE or compatible material)
Procedure:
-
Weighing: Accurately weigh the desired amount of polymer and place it in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of solvent to achieve the target concentration (e.g., 5-10 mg/mL).
-
Stirring and Heating:
-
Place the vial on a hot plate with magnetic stirring.
-
Set the temperature to 40-60 °C. Caution: Ensure the vial is not sealed to avoid pressure buildup.
-
Stir the solution for at least 2-4 hours. For higher molecular weight or less soluble polymers, overnight stirring may be necessary.
-
-
Visual Inspection: Visually inspect the solution to ensure that all polymer has dissolved and no solid particles are visible. The solution should be homogenous.
-
Filtration:
-
Draw the warm solution into a syringe.
-
Attach a 0.45 µm syringe filter to the syringe.
-
Filter the solution into a clean vial or directly onto the substrate for spin-coating. This step is crucial for removing any remaining micro-aggregates.
-
-
Processing: The filtered solution is now ready for thin-film deposition (e.g., spin-coating). It is recommended to use the solution shortly after preparation to minimize re-aggregation.
Visualizations
Caption: Troubleshooting workflow for resolving polymer solubility issues.
Caption: A typical experimental workflow for preparing thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Delamination and Wrinkling of Flexible Conductive Polymer Thin Films | Performance Analytics [scinapse.io]
- 9. Polymeric Thin Films for Organic Electronics: Properties and Adaptive Structures | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Polymer Synthesis: 1H,3H-Thieno[3,4-c]furan-1,3-dione vs. Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties and performance of polymeric materials. This guide provides a detailed comparison of two anhydride monomers used in polymer synthesis: the well-established phthalic anhydride and the emerging sulfur-containing heterocyclic compound, 1H,3H-Thieno[3,4-c]furan-1,3-dione. While phthalic anhydride is a cornerstone in the production of a vast array of polyesters and polyimides, this compound offers the potential for novel polymer structures with unique properties, largely explored in the realm of conjugated polymers for electronic applications. This comparison aims to provide a comprehensive overview for researchers considering these monomers for the synthesis of both traditional and advanced polymeric materials.
Monomer Structures and Properties
A fundamental understanding of the monomer's structure is crucial for predicting its influence on polymer characteristics.
Caption: Chemical structures of Phthalic Anhydride and this compound.
Phthalic anhydride features a benzene ring fused to a cyclic anhydride, imparting rigidity and aromatic character to the resulting polymer backbone. In contrast, this compound incorporates a thiophene ring, a sulfur-containing heterocycle, which can influence the polymer's electronic properties, thermal stability, and potential for post-polymerization modification.
Polymer Synthesis: A Comparative Overview
Both phthalic anhydride and this compound can undergo polycondensation reactions with diols to form polyesters or with diamines to produce polyimides. The general reaction scheme for polyimide synthesis is a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).
Caption: Generalized two-step synthesis of polyimides from a dianhydride and a diamine.
Performance Comparison: Experimental Data
Quantitative data on the performance of polymers derived from these two monomers is crucial for informed material selection. The following tables summarize available data, primarily for polyimides derived from phthalic anhydride, as there is a notable lack of literature on the mechanical and thermal properties of non-conjugated polymers from this compound.
Table 1: Thermal Properties of Polyimides
| Property | Polyimide from Phthalic Anhydride (Representative Values) | Polyimide from this compound (Expected/Inferred) |
| Glass Transition Temperature (Tg) | 250-350 °C | Potentially similar or slightly lower due to the less rigid thiophene ring compared to benzene. |
| 5% Weight Loss Temperature (TGA) | 450-550 °C in N₂ | Expected to be high due to the aromatic and heterocyclic nature. The sulfur atom may influence the degradation pathway. |
Table 2: Mechanical Properties of Polyimide Films
| Property | Polyimide from Phthalic Anhydride (Representative Values) | Polyimide from this compound (Expected/Inferred) |
| Tensile Strength | 70-150 MPa | Dependent on molecular weight and polymer architecture. The thiophene unit might lead to different chain packing and intermolecular interactions compared to phthalic anhydride-based polymers. |
| Young's Modulus | 2-4 GPa | Expected to be in a similar range for aromatic polyimides. |
| Elongation at Break | 5-15% | Highly dependent on the specific diamine and processing conditions. |
Note: As with thermal properties, the mechanical properties are heavily influenced by the co-monomer and polymer processing. The data for phthalic anhydride serves as a general benchmark. Further experimental work is required to determine the mechanical properties of polymers from this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these polymers.
Synthesis of Poly(amic acid) from Phthalic Anhydride and an Aromatic Diamine
Materials:
-
Phthalic anhydride (PA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of phthalic anhydride to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be used directly for film casting or can be precipitated in a non-solvent like methanol to isolate the polymer.
Thermal Imidization of Poly(amic acid) Film
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to a staged temperature program. A typical program is:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
General Protocol for Polymerization of this compound
A similar two-step polycondensation procedure as described for phthalic anhydride would be the logical starting point for the synthesis of non-conjugated polyimides from this compound.
Materials:
-
This compound
-
Aliphatic or aromatic diamine
-
Polar aprotic solvent (e.g., NMP, DMAc)
-
Nitrogen gas
Procedure:
-
Dissolve the chosen diamine in the anhydrous polar aprotic solvent in a nitrogen-purged reaction vessel.
-
Gradually add an equimolar amount of this compound to the stirred diamine solution.
-
Maintain the reaction at room temperature or slightly elevated temperatures to facilitate the formation of the poly(amic acid) precursor.
-
The subsequent imidization can be carried out thermally by casting a film and heating in stages, or chemically by using dehydrating agents like a mixture of acetic anhydride and pyridine.
Note: The optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve high molecular weight polymers.
Characterization Workflow
A standardized workflow is essential for the objective comparison of the synthesized polymers.
Caption: A typical workflow for the characterization of synthesized polymers.
Conclusion and Future Outlook
Phthalic anhydride remains a versatile and economically important monomer for the synthesis of a wide range of high-performance polymers with well-documented properties. The extensive existing literature provides a solid foundation for its application in various fields.
This compound, while predominantly explored for its utility in conjugated polymers, presents an intriguing alternative for the synthesis of novel non-conjugated polyesters and polyimides. The presence of the thiophene ring is anticipated to influence properties such as thermal stability, solubility, and potentially introduce functionalities not achievable with phthalic anhydride.
A significant gap exists in the scientific literature regarding the synthesis and characterization of non-conjugated polymers from this compound. This represents a promising area for future research. A direct and systematic comparison of polymers synthesized from both anhydrides with a range of common diamines and diols would provide invaluable data for material scientists and engineers. Such studies would elucidate the structure-property relationships and unlock the full potential of this sulfur-containing monomer in the development of next-generation polymeric materials.
A Comparative Guide to Dienophiles: 1H,3H-Thieno[3,4-c]furan-1,3-dione versus Maleic Anhydride in Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of dienophile is critical to the success of this [4+2] cycloaddition. This guide provides an objective comparison of two such dienophiles: the heterocyclic compound 1H,3H-Thieno[3,4-c]furan-1,3-dione and the widely used maleic anhydride, supported by available experimental data.
At a Glance: Key Differences in Reactivity
Maleic anhydride is a highly reactive and commonly employed dienophile due to the electron-withdrawing nature of its two carbonyl groups, which activates the carbon-carbon double bond for cycloaddition. In contrast, the aromatic character of the thiophene ring in this compound, also known as thiophene-3,4-dicarboxylic anhydride, generally leads to lower reactivity in Diels-Alder reactions under standard conditions. Thiophene is more aromatic than furan, making it a less effective diene in thermal cycloadditions. This increased aromaticity translates to a higher energy barrier for the disruption of the π-system during the Diels-Alder reaction. Consequently, reactions involving thiophene-based dienophiles often necessitate more forcing conditions, such as high pressure or the use of Lewis acid catalysts, to proceed efficiently.
Data Presentation: A Comparative Overview
| Dienophile | Diene | Reaction Conditions | Yield | Reference |
| Maleic Anhydride | Anthracene | Xylene, reflux (approx. 140 °C), 30 min | ~80-90% | [1][2][3][4] |
| Maleic Anhydride | Furan | Diethyl ether, 35 °C | - (Kinetics studied) | [5] |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, room temp., 5 min | High (qualitative) | [6][7][8][9][10] |
| This compound | Thiophene | High pressure (0.8 GPa), 100 °C | High (qualitative) | [11] |
| N-phenylmaleimide (Maleic Anhydride derivative) | Thiophene | AlCl₃, DCM, room temp., 4 days | 33% (exo isomer) | [11][12] |
Note: The table above is a compilation of data from various sources and may not represent a direct, controlled comparison. Reaction conditions and reported yields can vary significantly based on the specific experimental setup.
Experimental Protocols
To provide a clearer context for the data presented, detailed methodologies for key experiments are outlined below.
Diels-Alder Reaction of Maleic Anhydride with Anthracene
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthracene and maleic anhydride in xylene.[1][2][3][4]
-
Heat the mixture to reflux (approximately 140 °C) with stirring for 30 minutes.[1][2][3][4]
-
Allow the reaction mixture to cool to room temperature, during which the product crystallizes.[1][3]
-
Collect the solid product by vacuum filtration and wash with a cold solvent like petroleum ether.[3]
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
Materials:
-
Maleic anhydride
-
Ethyl acetate (solvent)
-
Hexane (co-solvent)
-
Cyclopentadiene (freshly prepared by cracking dicyclopentadiene)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a suitable flask.[6][7][9]
-
Cool the mixture in an ice bath.[7]
-
Slowly add freshly prepared cyclopentadiene to the cooled solution with swirling. The reaction is often exothermic.[6][7]
-
Allow the product to crystallize, which may occur rapidly at room temperature or upon cooling.[6][9]
-
Collect the crystalline product by vacuum filtration.[7]
Visualizing the Diels-Alder Reaction
The fundamental process of a [4+2] cycloaddition is illustrated below. The diene contributes four π-electrons, and the dienophile contributes two π-electrons to form a new six-membered ring.
Caption: General mechanism of the Diels-Alder reaction.
Logical Workflow for Dienophile Selection
The decision-making process for selecting a dienophile for a specific Diels-Alder reaction can be visualized as follows.
Caption: Decision workflow for dienophile selection in Diels-Alder synthesis.
Conclusion
Based on the available literature, maleic anhydride remains the more reactive and versatile dienophile for general Diels-Alder reactions, typically affording high yields under relatively mild conditions. This compound, while a structurally interesting analog, exhibits lower reactivity due to the aromaticity of its thiophene core. Its successful application in Diels-Alder cycloadditions often necessitates more forcing conditions, such as high pressure or catalysis.
For researchers in drug development and materials science, the choice between these two dienophiles will depend on the specific synthetic strategy and the desired properties of the final product. If high reactivity and straightforward reaction conditions are paramount, maleic anhydride is the superior choice. However, if the unique electronic and structural features of the thieno[3,4-c]furan moiety are desired in the target molecule, the challenges associated with the lower reactivity of this compound may be a worthwhile undertaking, requiring careful optimization of the reaction conditions. Further research into the catalytic activation of thiophene-based dienophiles could broaden their applicability in synthetic chemistry.
References
- 1. edubirdie.com [edubirdie.com]
- 2. vernier.com [vernier.com]
- 3. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 9. unwisdom.org [unwisdom.org]
- 10. scribd.com [scribd.com]
- 11. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer | MDPI [mdpi.com]
Performance Analysis of Organic Electronic Devices Featuring 1H,3H-Thieno[3,4-c]furan-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel organic materials with tailored electronic properties is a cornerstone of advancing organic electronics. Among the vast landscape of molecular building blocks, 1H,3H-Thieno[3,4-c]furan-1,3-dione and its derivatives present a compelling case for exploration in next-generation organic solar cells (OSCs) and organic field-effect transistors (OFETs). This guide provides a comparative analysis of the performance of organic electronic devices incorporating this thieno[3,4-c]furan-1,3-dione moiety, alongside prominent alternative materials. The data presented is supported by experimental findings to offer a clear perspective on its potential and current standing in the field.
A Comparative Look at Performance Metrics
To provide a clear and concise overview, the performance of organic electronic devices is summarized in the following tables. Table 1 focuses on the key parameters for organic solar cells, while Table 2 details the performance metrics for organic field-effect transistors. These tables facilitate a direct comparison between devices utilizing thieno[3,4-c]furan-1,3-dione analogs and other established material classes.
Table 1: Performance of Organic Solar Cells
| Active Material (Acceptor/Donor) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD)-based Small Molecules | ||||
| BT-TPD:PC71BM | 4.62[1] | - | - | - |
| TBDT-TTPD:PC71BM | - | - | - | - |
| Non-Fullerene Acceptor (NFA) - Other | ||||
| C8C8–4Cl based | 13.96[2] | 0.81[2] | 23.43[2] | 71.10[2] |
| PM6:BTP-eC9:ThPy4 (Ternary) | 18.43 | - | - | 0.802 |
| D18:Y6 | 18.22 | - | - | - |
| Fullerene-based Acceptor | ||||
| CN-PC70BM based | 8.2[2] | - | - | 68.9[2] |
Note: Direct performance data for this compound based solar cells is limited in the reviewed literature. The data for the closely related thieno[3,4-c]pyrrole-4,6-dione (TPD) is presented as a proxy.
Table 2: Performance of Organic Field-Effect Transistors
| Semiconductor | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD)-based | |||
| BT-TPD | 1.7 x 10-3[1] | - | - |
| TBDT-TTPD | 7.7 x 10-3[1] | - | - |
| VTTPD | 0.4[3] | - | 106[3] |
| P3-based | 1.29 | - | - |
| Furan-based (analogs) | |||
| Furan-substituted benzothiadiazole | 0.0122 | - | - |
| Other Thiophene-based | |||
| Ph5T2 | - | - | >108[4] |
Experimental Corner: Protocols for Device Fabrication and Characterization
Reproducibility and standardized testing are paramount in materials science. This section outlines the typical experimental protocols employed in the fabrication and characterization of organic electronic devices, providing a framework for researchers.
Organic Solar Cell Fabrication
A standard procedure for fabricating bulk heterojunction (BHJ) organic solar cells involves the following steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed.
-
Active Layer Deposition: A solution of the donor and acceptor materials (e.g., a polymer and a fullerene derivative or non-fullerene acceptor) in a suitable organic solvent is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then typically annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated onto the active layer to serve as the electron transport layer and cathode.
Organic Field-Effect Transistor Fabrication
The fabrication of a bottom-gate, top-contact OFET generally follows these steps:
-
Substrate and Gate Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor film growth and device performance.
-
Semiconductor Deposition: The organic semiconductor is deposited onto the treated dielectric surface, typically by spin-coating from a solution or through vacuum deposition. The film is often annealed to improve crystallinity.
-
Source and Drain Electrode Deposition: Gold is commonly used for the source and drain electrodes and is thermally evaporated through a shadow mask onto the semiconductor layer.
Characterization Techniques
-
Current-Voltage (J-V) Characteristics: For OSCs, the J-V curve is measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key performance parameters: PCE, Voc, Jsc, and FF.[5][6] For OFETs, the transfer and output characteristics are measured to extract the charge carrier mobility and the on/off ratio.[7]
-
Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Grazing-Incidence X-ray Scattering (GIXS) are used to investigate the nanoscale morphology of the active layer, which is crucial for device performance.
-
Transient Photocurrent and Photovoltage: These measurements provide insights into charge carrier dynamics, such as recombination and transport, within the solar cell.
Visualizing the Process and Performance Determinants
To better illustrate the relationships and workflows in the performance analysis of these organic electronic devices, the following diagrams are provided.
Conclusion
The exploration of novel building blocks is a critical driver for innovation in organic electronics. While direct experimental data for devices based on this compound remains emerging, the performance of its close pyrrole-based analog, thieno[3,4-c]pyrrole-4,6-dione, demonstrates the potential of this heterocyclic core. The favorable electronic properties and the ability to be incorporated into high-performance polymers and small molecules make this class of materials a promising area for future research. Further investigation into the synthesis and device integration of this compound derivatives is warranted to fully elucidate its potential and to provide a more direct comparison with the leading materials in the field. The provided experimental frameworks and performance determinants offer a valuable guide for researchers embarking on the design and analysis of next-generation organic electronic devices.
References
- 1. Thieno[3,4-c]pyrrole-4,6-dione-based small molecules for highly efficient solution-processed organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,4-c]Pyrrole-4,6-Dione and Dithiophene-Based Conjugated Polymer for Organic Field Effect Transistors: High Mobility Induced by Synergic Effect of H-Bond and Vinyl Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. ocw.tudelft.nl [ocw.tudelft.nl]
- 6. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 7. web.mit.edu [web.mit.edu]
Unveiling the Molecular Architecture: A Guide to the Structural Validation of 1H,3H-Thieno[3,4-c]furan-1,3-dione Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography as the definitive method for validating the structure of 1H,3H-Thieno[3,4-c]furan-1,3-dione derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We will delve into the experimental protocols, present key crystallographic data for a representative derivative, and compare this technique with other analytical methods.
The unambiguous confirmation of a chemical structure is a cornerstone of chemical research, ensuring the reliability of structure-activity relationship (SAR) studies and the intellectual property surrounding novel compounds. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a precise and absolute determination of the atomic arrangement in the solid state.
Comparative Analysis of Structural Validation Methods
While essential for routine characterization, spectroscopic methods often fall short of providing the unequivocal structural proof that X-ray crystallography delivers. NMR spectroscopy, for instance, provides information about the chemical environment of nuclei but can sometimes be ambiguous in differentiating between isomers. Similarly, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns, but neither can definitively establish the stereochemistry and absolute configuration of a complex molecule.
| Analytical Technique | Information Provided | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | Requires a suitable single crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Can be complex to interpret for intricate molecules; may not distinguish between certain isomers. |
| IR Spectroscopy | Presence of functional groups. | Provides limited information about the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Does not provide information on the spatial arrangement of atoms. |
X-ray Crystallographic Analysis of a 4,6-Dibromo-1H,3H-Thieno[3,4-c]furan-1,3-dione Derivative
To illustrate the power of X-ray crystallography, we will focus on a halogenated derivative, 4,6-dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione. Although a specific complete crystallographic dataset for this exact compound is not publicly available in the format of a downloadable CIF file through open search, the general procedure and the type of data obtained are well-established in the field. Below is a representative table of the kind of crystallographic data that would be obtained from such an analysis.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1047 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.95 |
| R-factor (%) | 4.5 |
Note: The data presented in this table is hypothetical and serves as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.
Experimental Protocol for X-ray Crystal Structure Determination
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.
Caption: Experimental workflow for X-ray crystallography.
1. Synthesis and Purification: The this compound derivative is synthesized and purified to a high degree to facilitate the growth of single crystals.
2. Crystal Growth: High-quality single crystals are grown from the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
3. Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
4. X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
5. Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
6. Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.
7. Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.
8. Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to determine bond lengths, bond angles, and other geometric parameters.
Logical Relationship of Structural Validation
The relationship between different analytical techniques and the definitive structural validation provided by X-ray crystallography can be visualized as a hierarchical process.
Caption: Hierarchy of structural validation methods.
A Comparative Guide to the Thermal Stability of Polymers Containing Thieno[3,4-c]furan-1,3-dione Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the thermal stability of novel polymers incorporating the thieno[3,4-c]dione heterocyclic moiety. Due to the limited availability of specific data on polymers containing the 1H,3H-Thieno[3,4-c]furan-1,3-dione unit, this guide utilizes data from closely related and structurally similar polymers based on thieno[3,4-c]pyrrole-4,6-dione. The shared fused aromatic ring structure is expected to confer comparable high-performance thermal characteristics. The thermal properties of these polymers are benchmarked against established high-performance thermoplastics, namely Polyether Ether Ketone (PEEK) and Polyimide (Kapton®), providing a valuable reference for materials selection in demanding applications.
Comparative Thermal Properties
The thermal stability of a polymer is a critical parameter that dictates its operational limits and suitability for various applications, particularly in environments subjected to high temperatures. Key metrics for assessing thermal stability include the decomposition temperature (Td), which indicates the onset of thermal degradation, and the glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state.
The following table summarizes the key thermal properties of a representative thieno[3,4-c]pyrrole-4,6-dione-based polymer and compares them with PEEK and Kapton®.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Thieno[3,4-c]pyrrole-4,6-dione based Copolymer | No distinct Tg observed up to 300°C[1] | ~340[1] |
| Polyether Ether Ketone (PEEK) | 143[2][3] | >500 |
| Polyimide (Kapton®) | 360 - 410[4] | >500 |
Note: The data for the Thieno[3,4-c]pyrrole-4,6-dione based copolymer is based on a specific example (copolymer 305) and may vary depending on the specific comonomers and polymer structure.[1]
Experimental Protocols
The thermal properties presented in this guide are determined by standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies for these experiments are governed by internationally recognized standards to ensure accuracy and comparability of data.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of polymers. The methodology follows the principles outlined in ISO 11358 and ASTM E1131 .[5][6][7][8][9][10][11][12][13]
-
Principle: A sample of the polymer is heated in a controlled atmosphere (typically inert, such as nitrogen) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The temperature at which a significant loss of mass occurs is recorded as the decomposition temperature.
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas-purging system.
-
Procedure:
-
A small, representative sample of the polymer (typically 5-10 mg) is placed in a sample pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is often reported as the onset of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and other thermal transitions of polymers. The experimental procedure is guided by ISO 11357 and ASTM D3418 .[14][15][16][17][18][19][20][21][22][23]
-
Principle: The difference in the amount of heat required to increase the temperature of a polymer sample and a reference is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
-
Apparatus: A differential scanning calorimeter equipped with a furnace, temperature sensors, and a data acquisition system.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase any prior thermal history. A typical heating rate is 10°C/min or 20°C/min under a nitrogen atmosphere.
-
The heat flow to the sample is recorded against temperature. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the DSC thermogram.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for polymer synthesis and a logical flow for evaluating thermal stability.
Caption: General workflow for the synthesis and characterization of novel polymers.
Caption: Logical flow for the evaluation of polymer thermal stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 3. thermtest.com [thermtest.com]
- 4. precisionconverting.com [precisionconverting.com]
- 5. infinitalab.com [infinitalab.com]
- 6. infinitalab.com [infinitalab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. mahcopipe.com [mahcopipe.com]
- 9. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 13. cmclaboratories.com [cmclaboratories.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. Differential Scanning Calorimetry | Centexbel [centexbel.be]
- 17. en.usb-lab.com [en.usb-lab.com]
- 18. eurolab.net [eurolab.net]
- 19. matestlabs.com [matestlabs.com]
- 20. apmtesting.com [apmtesting.com]
- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. mehrabsanat.ir [mehrabsanat.ir]
head-to-head comparison of different synthetic routes to 1H,3H-Thieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 1H,3H-Thieno[3,4-c]furan-1,3-dione, an important building block in medicinal chemistry and materials science.
This guide provides a detailed comparison of two primary synthetic routes to this compound, also known as 3,4-thiophenedicarboxylic anhydride. The comparison is based on experimental data to facilitate informed decisions in synthetic strategy.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Dehydration of Dicarboxylic Acid | Route 2: Hydrolysis of Dinitrile followed by Dehydration |
| Starting Material | 3,4-Thiophenedicarboxylic acid | 3,4-Thiophenedicarbonitrile |
| Key Reagents | Acetic anhydride | Potassium hydroxide, Ethylene glycol, Acetic anhydride |
| Number of Steps | 1 | 2 |
| Overall Yield | ~98%[1] | ~86% (calculated from 88% for hydrolysis and 98% for dehydration)[1][2] |
| Reaction Conditions | Boiling acetic anhydride (2.5 hours)[1] | Hydrolysis: Overnight heating; Dehydration: Boiling acetic anhydride (2.5 hours)[1][2] |
| Advantages | High yield, single step, simple procedure. | Utilizes a different starting material which may be more readily available or cost-effective in certain contexts. |
| Disadvantages | Dependent on the availability of 3,4-thiophenedicarboxylic acid. | Two-step process, longer overall reaction time, slightly lower overall yield. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Dehydration of 3,4-Thiophenedicarboxylic Acid
This route is a direct, one-step synthesis from 3,4-thiophenedicarboxylic acid.
Experimental Procedure:
-
12 grams (0.07 mol) of 3,4-thiophenedicarboxylic acid is dissolved in 60 ml of acetic anhydride.[1]
-
The resulting mixture is heated to boiling and maintained at this temperature for 2.5 hours.[1]
-
Following the heating period, the mixture is evaporated to dryness to yield the final product.[1]
-
This procedure affords 10.55 grams (98% yield) of this compound with a melting point of 147-149 °C.[1]
Route 2: Hydrolysis of 3,4-Thiophenedicarbonitrile followed by Dehydration
This two-step approach begins with the hydrolysis of 3,4-thiophenedicarbonitrile to the corresponding dicarboxylic acid, which is then dehydrated.
Step 1: Synthesis of 3,4-Thiophenedicarboxylic Acid from 3,4-Thiophenedicarbonitrile
-
Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) are dissolved in 167 ml of ethylene glycol.[2]
-
The solution is heated and stirred overnight.[2]
-
After cooling, the reaction mixture is poured into distilled water and washed with diethyl ether.[2]
-
The aqueous layer is acidified with saturated hydrochloric acid, and the organic materials are extracted with ethyl acetate.[2]
-
The organic layer is dried over magnesium sulfate, and the solvent is evaporated.[2]
-
Recrystallization from distilled water yields 15.2 g (88%) of thiophene-3,4-dicarboxylic acid.[2]
Step 2: Dehydration of 3,4-Thiophenedicarboxylic Acid
The 3,4-thiophenedicarboxylic acid obtained from Step 1 can then be converted to this compound using the protocol described in Route 1 .
Discussion
The choice between these two synthetic routes will largely depend on the availability and cost of the starting materials. Route 1, the direct dehydration of 3,4-thiophenedicarboxylic acid, is highly efficient, with a near-quantitative yield and a simple, one-step procedure.[1] This makes it the preferred method when the dicarboxylic acid is readily accessible.
Route 2 provides a viable alternative when 3,4-thiophenedicarbonitrile is the more accessible precursor. While it involves an additional step and a slightly lower overall yield, the hydrolysis of the dinitrile is straightforward.[2] Researchers should consider the economic and logistical aspects of sourcing the starting materials when selecting the most appropriate synthetic strategy.
References
benchmarking the performance of OFETs based on 1H,3H-Thieno[3,4-c]furan-1,3-dione against other materials
A comparative guide for researchers and scientists in materials science and drug development, offering an objective analysis of Organic Field-Effect Transistors (OFETs) utilizing thieno[3,4-c]furan-1,3-dione derivatives against other prominent organic semiconductor materials. This guide provides a synthesis of available performance data, detailed experimental methodologies, and visual representations of key structures and processes to aid in material selection and device engineering.
The pursuit of high-performance organic semiconductors is a cornerstone of next-generation electronics, with applications spanning from flexible displays to advanced biomedical sensors. Within this landscape, electron-deficient building blocks are crucial for developing robust n-type and p-type materials. One such class of materials is based on the thieno[3,4-c]dione fused ring system. This guide focuses on the performance of OFETs incorporating the 1H,3H-Thieno[3,4-c]furan-1,3-dione moiety and provides a benchmark against its more extensively studied nitrogen-containing analogue, thieno[3,4-c]pyrrole-4,6-dione (TPD), as well as other relevant furan- and thiophene-based semiconductors.
While direct and extensive performance data for OFETs based specifically on this compound is limited in publicly accessible literature, the available information on analogous furan-containing polymers suggests significant potential. For instance, some furan-based semiconductors have demonstrated impressive charge carrier mobilities, with certain quinoidal oligofurans reaching up to 7.7 cm²V⁻¹s⁻¹[1]. More directly comparable furan-flanked diketopyrrolopyrrole polymers have achieved mobilities of 0.18 cm²/Vs[2].
Due to the structural similarities and the availability of more comprehensive data, this guide will heavily leverage the performance metrics of TPD-based polymers as a primary benchmark. These materials have shown significant promise in OFET applications, with reported mobilities ranging from approximately 0.019 cm²/Vs to as high as 1.29 cm²/Vs[3][4].
Comparative Performance Data
The following table summarizes key performance metrics for OFETs based on TPD, and other relevant furan and thiophene-based organic semiconductors. This data provides a quantitative basis for comparing the potential of this compound-based materials.
| Material Class | Specific Material Example | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD) Based | P1 (Homopolymer) | - | 2.11 x 10⁻³ | - | - |
| P3-based copolymer | 1.29 | - | > 10⁵ | - | |
| PDTTPD | 0.019 | - | > 10⁵ | - | |
| Furan-Based | Furan-flanked DPP | 0.18 | - | ~ 10⁵ | +5.74 |
| Quinoidal Oligofuran | up to 7.7 | - | - | - | |
| Thiophene-Based | Thieno[3,2-b]thiophene derivative | 0.14 | - | 10⁶ | - |
| Dithieno[3,2-b:2',3'-d]thiophene (DTT) based polymer | 0.42 | - | 5 x 10⁶ | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the fabrication and characterization of OFETs based on thieno[3,4-c]pyrrole-4,6-dione polymers, which can be adapted for analogous furan-dione-based materials.
OFET Fabrication (Bottom-Gate, Bottom-Contact Configuration)
A general procedure for the fabrication of OFETs using solution-based techniques is as follows:
-
Substrate Cleaning: Highly doped p-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dielectric Surface Treatment: To improve the semiconductor-dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). A common treatment involves immersing the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 20 minutes.
-
Source-Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) with a thin chromium (Cr) or titanium (Ti) adhesion layer (5-10 nm) are deposited onto the treated SiO₂ surface through a shadow mask via thermal evaporation.
-
Semiconductor Deposition: The organic semiconductor, such as a TPD-based polymer, is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the substrate at a specific speed (e.g., 1500-3000 rpm) to achieve a uniform thin film.
-
Annealing: The fabricated devices are typically annealed in a nitrogen-filled glovebox or under vacuum at a temperature optimized for the specific polymer (e.g., 150-200°C) for 30-60 minutes to improve the molecular ordering and film morphology.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured under ambient conditions or in an inert atmosphere using a semiconductor parameter analyzer connected to a probe station.
-
Transfer Characteristics: The drain current (IDS) is measured as a function of the gate voltage (VGS) at a constant, high drain-source voltage (VDS) to determine the on/off ratio and threshold voltage.
-
Output Characteristics: The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at various constant gate voltages (VGS) to observe the transistor's switching behavior.
The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
Where:
-
IDS is the drain-source current
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VGS is the gate-source voltage
-
Vth is the threshold voltage
Visualizations
To further elucidate the materials and processes discussed, the following diagrams are provided.
Caption: Chemical structures of the core building blocks.
Caption: A generalized workflow for the fabrication of OFETs.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing Batch-to-Batch Consistency of 1H,3H-Thieno[3,4-c]furan-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of scientific research and pharmaceutical development are fundamentally dependent on the quality and consistency of the chemical reagents used. For novel heterocyclic compounds like 1H,3H-Thieno[3,4-c]furan-1,3-dione, which holds potential as a building block in medicinal chemistry and materials science, ensuring minimal variation between production batches is critical. Inconsistent batches can lead to unreliable experimental results, failed syntheses, and delays in development pipelines.
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. It outlines key analytical methods, presents a comparative analysis of three hypothetical commercial batches, and offers detailed experimental protocols. Additionally, it briefly discusses alternative compounds that may be considered for similar applications.
Comparative Analysis of Hypothetical Batches
To ensure the interchangeability of different batches of this compound, a thorough analysis of its chemical purity, impurity profile, identity, and physical properties is essential. The following tables summarize the quantitative data from the analysis of three hypothetical commercial batches (designated A, B, and C).
Table 1: Purity and Impurity Profile
| Quality Attribute | Batch A | Batch B | Batch C | Acceptance Criteria | Method |
| Purity by HPLC (%) | 99.5 | 98.9 | 99.8 | ≥ 98.5% | HPLC-UV |
| Individual Impurity (%) | Impurity 1: 0.2 | Impurity 1: 0.5 | Impurity 2: 0.1 | ≤ 0.5% | HPLC-UV |
| Total Impurities (%) | 0.5 | 1.1 | 0.2 | ≤ 1.5% | HPLC-UV |
| Residual Solvents (ppm) | Acetone: 50 | Acetone: 200 | Not Detected | ≤ 500 ppm | GC-MS |
Table 2: Identity and Physical Properties
| Quality Attribute | Batch A | Batch B | Batch C | Acceptance Criteria | Method |
| Identification (¹H-NMR) | Conforms | Conforms | Conforms | Consistent with reference | ¹H-NMR |
| Identification (MS) | Conforms | Conforms | Conforms | Consistent with reference | LC-MS |
| Melting Point (°C) | 125.2 | 124.8 | 125.5 | 124.0 - 126.0 °C | DSC |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White to off-white powder | Visual |
Alternative Compounds
For applications in polymer science and medicinal chemistry, several alternatives to this compound could be considered, depending on the specific requirements for reactivity, electronic properties, and solubility.
Table 3: Comparison with Alternative Compounds
| Compound | Structure | Key Features | Potential Applications |
| This compound | Thiophene-fused anhydride | Electron-accepting, rigid backbone | Organic electronics, polymer synthesis, drug discovery |
| Phthalic Anhydride | Benzene-fused anhydride | Commercially available, well-understood reactivity | Polymer synthesis, dye manufacturing |
| Maleic Anhydride | Unsaturated cyclic anhydride | Highly reactive dienophile | Polymer synthesis, resin production |
| 4,6-Dibromothieno[3,4-c]furan-1,3-dione | Brominated thiophene-fused anhydride | Functionalizable via cross-coupling reactions | Advanced material synthesis |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are the protocols used to generate the data in this guide.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of this compound and quantifies any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[1][2][3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.
-
Procedure: A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is used to calculate the purity. Impurities are identified and quantified based on their relative retention times and peak areas.[6]
Structural Confirmation by ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure and assess purity.[7][8]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the this compound standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, coupling constants, and integration of the peaks are compared to a reference spectrum to confirm the molecular structure.[6][9][10] Quantitative NMR (qNMR) can also be employed for an accurate purity assessment.[7][9][10]
Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides sensitive and specific identification of the compound and any impurities by determining their mass-to-charge ratio.[1][11][12][13]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer).[6]
-
Ionization Source: Electrospray ionization (ESI) in positive and negative modes.[6]
-
Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the identity of this compound by comparing it to a known reference spectrum.[6][13]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the purity of crystalline solids.[14][15][16][17][18]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: 10 °C/min.
-
Procedure: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. The melting point is determined from the peak of the endothermic transition. The shape of the melting peak can also provide an indication of purity.[14]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the batch-to-batch consistency assessment process.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Decision tree for batch acceptance based on key quality attributes.
Conclusion
The batch-to-batch consistency of this compound is paramount for its successful application in research and development. A multi-faceted analytical approach employing HPLC, NMR, LC-MS, and DSC is essential for a thorough evaluation. By adhering to stringent quality control protocols and predefined acceptance criteria, researchers and developers can ensure the reliability and reproducibility of their work, ultimately accelerating scientific progress.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. conductscience.com [conductscience.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. toref-standards.com [toref-standards.com]
- 14. torontech.com [torontech.com]
- 15. Differential scanning calorimetry [cureffi.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mt.com [mt.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1H,3H-Thieno[3,4-c]furan-1,3-dione Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1H,3H-Thieno[3,4-c]furan-1,3-dione, a crucial heterocyclic compound in pharmaceutical and materials science research. The focus is on the cross-validation of common analytical techniques to ensure data integrity, reliability, and compliance with regulatory standards. This document outlines detailed experimental protocols, presents comparative data in structured tables, and uses visualizations to clarify complex workflows and relationships.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of verifying that a validated method produces consistent and reliable results.[1] This is particularly critical in regulated environments like pharmaceuticals, where data from different laboratories, analysts, or instruments must be comparable.[1] The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which typically include the assessment of specificity, accuracy, precision, linearity, range, detection limit (LOD), and quantitation limit (LOQ).
Analytical Techniques for Characterization
The primary analytical techniques for the characterization of this compound include:
-
High-Performance Liquid Chromatography (HPLC): For separation, identification, and quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination and structural elucidation.
-
Mass Spectrometry (MS): For molecular weight determination and structural confirmation.
-
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA): To evaluate thermal stability.
The cross-validation of these methods ensures a comprehensive and reliable characterization of the compound.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, qNMR, and MS for the analysis of this compound. The data presented is representative and intended for comparative purposes.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Intended Purpose | Quantification of purity and impurities | Absolute purity determination, structural confirmation | Molecular weight confirmation, structural elucidation |
| Specificity | High (with appropriate column and mobile phase) | Very High (structure-specific signals) | High (mass-to-charge ratio) |
| Linearity (r²) | > 0.999 | Not applicable for absolute purity | Not typically used for quantification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Not applicable for quantification |
| Precision (% RSD) | < 2.0% | < 1.0% | Not applicable for quantification |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1% (w/w) | Picogram to femtogram range |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3% (w/w) | Nanogram to picogram range |
| Robustness | Good | Excellent | Good |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound of known purity in acetonitrile at a concentration of 1 mg/mL.
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measurement of the purity of a substance without the need for a standard of the same compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of DMSO-d6.
-
Vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS where I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol is for the confirmation of the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Infusion: Introduce the sample solution (dissolved in a suitable solvent like acetonitrile) directly into the mass spectrometer via a syringe pump.
-
Ionization Mode: Negative ion mode is often suitable for anhydrides.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight of the analyte (154.14 g/mol ).
-
Data Analysis: Identify the molecular ion peak [M-H]⁻ or other relevant adducts. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition confirmation.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of analytical techniques for characterization.
Conclusion
The cross-validation of analytical methods is a cornerstone of robust drug development and scientific research. By employing orthogonal techniques such as HPLC, qNMR, and Mass Spectrometry, researchers can build a comprehensive and reliable profile of this compound. This integrated approach ensures data accuracy, facilitates regulatory compliance, and ultimately contributes to the development of safe and effective pharmaceutical products.
References
Safety Operating Guide
Proper Disposal of 1H,3H-Thieno[3,4-c]furan-1,3-dione: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the proper disposal of 1H,3H-Thieno[3,4-c]furan-1,3-dione (CAS Number: 6007-85-8), also known as 3,4-Thiophenedicarboxylic anhydride, requires adherence to hazardous waste protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This material should be disposed of by sending it to a licensed waste disposal facility.[1][2] It is imperative to follow all federal, state, and local environmental regulations regarding chemical waste disposal.
Immediate Safety and Hazard Information
This compound is a chemical that poses several hazards upon exposure. All personnel handling this compound should be thoroughly familiar with its safety profile.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Data sourced from multiple safety data sheets.
Precautionary Measures for Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste material, including any contaminated personal protective equipment (PPE) and cleaning materials, into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.
-
Keep the container tightly closed when not in use.[1]
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound" or "3,4-Thiophenedicarboxylic anhydride" and the CAS number "6007-85-8".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the accumulation start date.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Retain all paperwork provided by the waste disposal service for regulatory compliance.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of the material. For solid spills, sweep up the material and place it in a suitable container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
References
Personal protective equipment for handling 1H,3H-Thieno[3,4-c]furan-1,3-dione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1H,3H-Thieno[3,4-c]furan-1,3-dione. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper PPE guidelines is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Protective Clothing | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher). | Required when there is a risk of generating dust or when handling outside of a containment device to prevent respiratory irritation.[1] |
Safe Handling and Operational Workflow
All handling of this compound, particularly in its solid form, must be conducted in a controlled environment to mitigate the risk of exposure.
Experimental Protocol: Step-by-Step Handling
-
Preparation: All manipulations of this compound should be performed within a certified chemical fume hood or a Class II biological safety cabinet to control dust and aerosols.[1]
-
Work Surface: Before commencing work, cover the designated surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Donning PPE: Correctly put on all required PPE as specified in Table 1 before handling the chemical.
-
Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize dust generation.
-
Post-Handling: After handling, wipe down the work surface with a suitable decontaminating agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is completed.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
